5-Bromo-2-chloronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376903 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-65-4 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloronicotinic acid, a key intermediate in organic synthesis. This document collates available data on its molecular characteristics, physical constants, spectral information, and reactivity. The information is presented to support its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.
Core Chemical and Physical Properties
This compound is a halogenated pyridine carboxylic acid. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, imparts specific reactivity and physical characteristics that are valuable in synthetic chemistry.
General and Computed Properties
The fundamental properties of this compound are summarized in the table below. These values are derived from computational models and experimental data available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |
| Molecular Weight | 236.45 g/mol | [1][2][3] |
| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 29241-65-4 | [1][2][3] |
| Appearance | White to off-white solid/powder | [2][4] |
| pKa (Predicted) | 1.61 ± 0.25 | [2][4] |
Physical Constants
The experimentally determined physical properties of this compound are crucial for its handling, purification, and use in reactions.
| Property | Value | Source |
| Melting Point | 170 - 176 °C | [4][5][6] |
| Boiling Point (Predicted) | 345.1 ± 42.0 °C | [4] |
| Solubility | Soluble in methanol; slightly soluble in water. | [2][4][7] |
| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.66 ppm | d | 2.5 Hz | H-6 |
| 8.43 ppm | d | 2.5 Hz | H-4 |
Solvent: acetone-d₆[2]
Various suppliers offer access to additional spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, which can be requested for detailed structural confirmation.[8]
Synthesis and Reactivity
This compound is typically synthesized from related nicotinic acid derivatives. Its reactivity is governed by the carboxylic acid group and the halogen substituents on the pyridine ring.
Synthesis Protocol
A common synthetic route involves the chlorination of 5-bromo-2-hydroxynicotinic acid.[2]
Step B: Synthesis of this compound [2]
A mixture of 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), thionyl chloride (167 mL), and N,N-dimethylformamide (10.5 mL) was heated to reflux at 70°C for 4 hours.[2] Upon completion of the reaction, the mixture was concentrated and then cooled to 0°C. The reaction was quenched by the slow addition of water, which resulted in the formation of an off-white precipitate. The precipitate was stirred in water for 1 hour, collected by filtration, and dried under vacuum to yield this compound (35.5 g, 99% yield).[2] The product can be used directly or purified by recrystallization from hot water.[2]
Mass Spectrum (Electrospray Ionization): Calculated for C₆H₃BrClNO₂, 234.90; Found m/z, 236.2 [M+H]⁺.[2]
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[9] However, like many acyl chlorides, its derivative, 5-Bromo-2-chloronicotinoyl chloride, is susceptible to hydrolysis in the presence of moisture, which would yield the parent carboxylic acid.[10] Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.[2][11]
The carboxylic acid group can undergo typical reactions such as esterification and amidation. The chloro and bromo substituents on the pyridine ring can be displaced by nucleophiles or participate in cross-coupling reactions, making it a versatile building block in organic synthesis.
Safety and Handling
This compound is classified as harmful if swallowed.[1][12] It may also cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5][13] All handling should be performed in a well-ventilated area or a fume hood.[13]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Visualized Summaries
The following diagrams provide a visual summary of the synthesis and key properties of this compound.
Caption: Synthetic route to this compound.
Caption: Summary of key chemical and physical properties.
References
- 1. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29241-65-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 29241-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.be [fishersci.be]
- 6. This compound | 29241-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. This compound(29241-65-4) 1H NMR [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to 5-Bromo-2-chloronicotinic Acid (CAS: 29241-65-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-chloronicotinic acid is a halogenated pyridine-based heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom, provides multiple reactive sites for a variety of chemical transformations. This makes it an invaluable intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role in the development of kinase inhibitors and other biologically active compounds.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder. The presence of both bromine and chlorine atoms significantly influences its reactivity and physical properties.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 29241-65-4 | [1][2] |
| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [2] |
| Synonyms | 5-Bromo-2-chloro-3-pyridinecarboxylic acid | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 170 - 176 °C | [1] |
| Predicted pKa | 1.61 ± 0.25 | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Store at 2 - 8 °C in an inert atmosphere | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | (acetone-d₆): δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H) | [1] |
| Mass Spectrum | (ESI): m/z = 236.2 [M+H]⁺ | [1] |
| ¹³C NMR | Data not readily available in cited literature. | |
| IR Spectrum | Data not readily available in cited literature. |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the chlorination of 5-bromo-2-hydroxynicotinic acid.
Experimental Protocol: Synthesis from 5-Bromo-2-hydroxynicotinic acid
This protocol describes the conversion of 5-bromo-2-hydroxynicotinic acid to this compound using a chlorinating agent.
Materials:
-
5-bromo-2-hydroxynicotinic acid
-
Thionyl chloride (SOCl₂) or other suitable chlorinating agent
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Water
Procedure:
-
A mixture of 5-bromo-2-hydroxynicotinic acid (0.151 mol), a suitable chlorinating agent like thionyl chloride (167 mL), and a catalytic amount of N,N-dimethylformamide (10.5 mL) is prepared.[1]
-
The reaction mixture is heated to reflux at 70°C for 4 hours.[1]
-
Upon completion of the reaction, the mixture is concentrated under reduced pressure to remove excess chlorinating agent.[1]
-
The reaction mixture is then cooled to 0°C.[1]
-
The reaction is carefully quenched by the slow addition of water, which results in the formation of an off-white precipitate.[1]
-
The precipitate is stirred in water for 1 hour.[1]
-
The solid product is collected by filtration and dried under vacuum to yield this compound.[1]
-
The product can be used directly in subsequent reactions or purified further by recrystallization from hot water.[1]
Yield: 99%[1]
Caption: Synthetic workflow for this compound.
Reactivity and Key Chemical Transformations
The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a versatile scaffold in organic synthesis. The carboxylic acid group can undergo esterification and amidation, while the bromine and chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceutical compounds. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: General Amide Coupling
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. A catalytic amount of DMF can be added. Allow the reaction to warm to room temperature and stir until completion. The solvent and excess reagent are then removed under reduced pressure.
-
Amidation: The freshly prepared acyl chloride is dissolved in an anhydrous solvent. The desired amine and a base are added, and the reaction is stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl and heteroaryl compounds, which are important structural motifs in many bioactive molecules. To avoid side reactions, the carboxylic acid group is often protected as an ester prior to the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
Materials:
-
Methyl 5-bromo-2-chloronicotinate
-
An aryl or heteroaryl boronic acid
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DME, toluene)
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2-chloronicotinate, the boronic acid, the base, and the solvent.
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst is added, and the mixture is heated to the desired temperature (typically 80-100°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Applications in Drug Discovery and Agrochemical Research
This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors as it can interact with the hinge region of the ATP-binding site. This compound and its derivatives are used to synthesize various kinase inhibitors, including those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance. The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of the inhibitor's potency and selectivity.
Caption: Drug discovery workflow utilizing this compound.
Agrochemicals
In the agrochemical sector, derivatives of this compound are used as building blocks for the synthesis of herbicides and fungicides. Nicotinamide-based compounds have been investigated for their fungicidal properties. The unique electronic properties conferred by the halogen substituents can enhance the biological activity and selectivity of the resulting crop protection agents.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for researchers in drug discovery and agrochemical development. Its multiple reactive sites allow for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
An In-depth Technical Guide to 5-Bromo-2-chloronicotinic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and analytical characterization of 5-Bromo-2-chloronicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Information
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure incorporates a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxylic acid group, providing multiple reaction sites for further chemical modifications.
Molecular Structure
The molecular structure of this compound is depicted below.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H3BrClNO2 | [1][2][3] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 29241-65-4 | [2][3][4] |
| Melting Point | 173-176 °C | [5] |
| Appearance | Solid | [5] |
| InChI Key | UKNYSJCAGUXDOQ-UHFFFAOYSA-N | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons on the pyridine ring.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |
| 8.66 ppm | d | 2.5 Hz | 1H | acetone-d6 |
| 8.43 ppm | d | 2.5 Hz | 1H | acetone-d6 |
| Data sourced from ChemicalBook[2] |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z (measured) |
| [M + H]⁺ | 236.2 |
| Data sourced from ChemicalBook[2] |
Synthesis Protocol
A common method for the synthesis of this compound involves the chlorination of 5-bromo-2-hydroxynicotinic acid.[2]
Experimental Workflow
Detailed Methodology
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), dichlorosulfoxide (thionyl chloride, 167 mL), and N,N-dimethylformamide (10.5 mL) is prepared.[2]
-
Reaction : The mixture is heated to reflux at 70°C and maintained at this temperature for 4 hours.[2]
-
Work-up : Upon completion of the reaction, the mixture is concentrated under reduced pressure to remove excess thionyl chloride. The residue is then cooled to 0°C in an ice bath.[2]
-
Precipitation : Water is slowly added to the cooled residue to quench the reaction and precipitate the product as an off-white solid.[2]
-
Purification : The precipitate is stirred in water for 1 hour, collected by filtration, and then dried under vacuum. This process yields this compound (35.5 g, 99% yield).[2] The product can be used directly in subsequent reactions or further purified by recrystallization from hot water.[2]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| Data sourced from PubChem[1] |
Precautionary Statements
| Precautionary Code | Description |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Data sourced from various safety data sheets[9][10] |
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7]
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic data, a reliable synthesis protocol, and essential safety information. The presented data and methodologies are intended to support researchers and scientists in their work with this compound.
References
- 1. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29241-65-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound(29241-65-4) 1H NMR spectrum [chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Spectroscopic Profile of 5-Bromo-2-chloronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4), a key intermediate in pharmaceutical synthesis. This document presents available quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |
| 8.66 | d | 2.5 | 1H | H-6 | acetone-d6 |
| 8.43 | d | 2.5 | 1H | H-4 | acetone-d6 |
Source: ChemicalBook[1]
Table 2: ¹³C NMR Spectroscopic Data
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| 3000 - 2500 | O-H stretch (broad, characteristic of carboxylic acids) |
| ~1700 | C=O stretch (carbonyl of the carboxylic acid) |
| 1600 - 1450 | C=C and C=N stretching vibrations (aromatic ring) |
| ~1300 | C-O stretch |
| Below 1000 | C-Cl and C-Br stretches, and aromatic C-H bending |
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 236.2 | [M+H]⁺ | Electrospray Ionization (ESI) |
Calculated monoisotopic mass: 234.90357 Da[2]. The measured value corresponds to the protonated molecule, accounting for isotopic distribution.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to single peaks for each unique carbon atom.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the background spectrum of the empty ATR accessory.
-
Record the sample spectrum. A typical acquisition would involve scanning over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, [M+H]⁺).
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 5-Bromo-2-chloronicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data, and visualizes the synthetic workflow.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The most direct and high-yielding method reported proceeds from 5-bromo-2-hydroxynicotinic acid. Alternative, though less detailed, routes could potentially start from precursors such as 2-amino-5-bromopyridine via a Sandmeyer reaction or through the direct halogenation of nicotinic acid. This guide will focus on the most robust and well-documented method.
Primary Synthetic Route: Chlorination of 5-Bromo-2-hydroxynicotinic acid
The most efficient reported synthesis of this compound involves the direct chlorination of 5-bromo-2-hydroxynicotinic acid using a chlorinating agent such as thionyl chloride.
Reaction Scheme
An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloronicotinic acid is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a bromo substituent, and a chloro substituent on a pyridine ring offers multiple reaction sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions, amide bond formations, and esterifications. Detailed experimental protocols, quantitative data, and stability considerations are presented to assist researchers in the effective utilization of this valuable synthetic intermediate.
Chemical and Physical Properties
This compound, with the chemical formula C₆H₃BrClNO₂, is a white to off-white solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 236.45 g/mol | [1][2] |
| CAS Number | 29241-65-4 | [1][3] |
| Melting Point | 173-176 °C | [4] |
| Boiling Point | 345.1 ± 42.0 °C (Predicted) | [4] |
| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.61 ± 0.25 (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][4] |
Reactivity
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the bromo group at the 5-position, and the chloro group at the 2-position. The electron-withdrawing nature of the pyridine ring, compounded by the halogen substituents, influences the reactivity of each site.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes typical reactions such as esterification and amide bond formation.
Esterification of this compound can be achieved using various methods, including Fischer esterification with an alcohol under acidic catalysis. While specific yields for this substrate are not widely reported in tabular format, general protocols for esterification of carboxylic acids are applicable.[5]
Experimental Protocol: General Esterification
A solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid). The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The excess alcohol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to remove any unreacted acid. The organic layer is then dried and concentrated to afford the ester.
Amide bond formation is a crucial reaction for introducing diversity in drug discovery. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.
dot
References
- 1. This compound | 29241-65-4 [m.chemicalbook.com]
- 2. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 29241-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives and Analogs of 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its pyridine core, substituted with both bromine and chlorine atoms, provides two distinct reactive sites for further chemical modifications. This dual halogenation allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[1] These derivatives have shown promise as potent biological agents, particularly as kinase inhibitors and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives and analogs of this compound.
Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the C-Cl bond. This chemoselectivity allows for a stepwise functionalization of the pyridine ring.
A primary route for derivatization involves the activation of the carboxylic acid group to form a more reactive species, such as an acyl chloride. This activated intermediate can then readily react with a variety of nucleophiles, including amines and alcohols, to generate a wide range of amide and ester derivatives.
Experimental Workflow for Synthesis of N-Aryl-5-bromo-2-chloronicotinamide Derivatives
The following diagram illustrates a typical experimental workflow for the synthesis of N-aryl-5-bromo-2-chloronicotinamide derivatives, a common class of compounds investigated for their biological activity.
Caption: Synthetic workflow for N-aryl-5-bromo-2-chloronicotinamide derivatives.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The core scaffold is considered a promising starting point for the development of novel therapeutics due to the influence of the halogen atoms on the compound's electronic properties, lipophilicity, and interactions with biological targets.
Anticancer Activity
N-substituted 5-bromo-2-chloronicotinamide analogs have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The substitution on the N-aryl ring has been shown to significantly influence the anticancer potency.
Table 1: Illustrative In Vitro Anticancer Activity of N-Aryl-5-bromo-2-chloronicotinamide Analogs
| Compound ID | R Group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| BCNA-01 | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships, based on trends observed in similar compound series.[1]
Data Interpretation: The illustrative data suggests that electron-withdrawing groups at the 4-position of the N-phenyl ring, such as chloro (BCNA-03) and trifluoromethyl (BCNA-04), enhance the cytotoxic potency compared to the unsubstituted analog (BCNA-01).[1] The 4-trifluoromethyl substituted analog (BCNA-04) demonstrated the most potent activity across the hypothetical cell lines.[1]
Kinase Inhibition
The pyridine-based scaffold of these derivatives makes them attractive candidates for kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket, and the pyridine nitrogen can form crucial hydrogen bonds within this site. The di-halogenated nature of the this compound core allows for fine-tuning of the molecule's properties to achieve potent and selective inhibition of various protein kinases.
One of the key signaling pathways implicated in cancer and inflammatory diseases is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is activated by cellular stress and inflammatory cytokines, leading to cellular responses such as inflammation and apoptosis.[] Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases and cancer.[2][]
p38 MAPK Signaling Pathway and Potential Point of Inhibition
The following diagram illustrates the p38 MAPK signaling pathway and the potential point of inhibition by derivatives of this compound.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of derivatives of this compound.
Protocol 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[4]
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator.[4]
-
The resulting crude 5-Bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl-5-bromo-2-chloronicotinamide
This protocol outlines the general procedure for the acylation of a substituted aryl amine with 5-bromo-2-chloronicotinoyl chloride.
Materials:
-
Crude 5-Bromo-2-chloronicotinoyl chloride (from Protocol 1)
-
Substituted aryl amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the aryl amine and base dropwise to the cooled solution of the acyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to afford the desired N-Aryl-5-bromo-2-chloronicotinamide.[4]
Protocol 3: Suzuki-Miyaura Coupling of N-Aryl-5-bromo-2-chloronicotinamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the N-Aryl-5-bromo-2-chloronicotinamide.
Materials:
-
N-Aryl-5-bromo-2-chloronicotinamide (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a flame-dried Schlenk flask, add N-Aryl-5-bromo-2-chloronicotinamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. The synthetic versatility of the core scaffold allows for the creation of diverse chemical libraries for biological screening. The insights gained from structure-activity relationship studies, although sometimes based on illustrative data, provide a valuable framework for the rational design of more potent and selective analogs. The continued exploration of these derivatives, particularly as kinase inhibitors for anticancer and anti-inflammatory applications, is a compelling area for future research. The detailed experimental protocols provided herein serve as a practical guide for researchers venturing into the synthesis and evaluation of these promising therapeutic agents.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its melting point and solubility, outlines experimental protocols for their determination, and presents a relevant synthetic pathway visualization.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The key physical properties are summarized below.
| Property | Value | Solvents |
| Melting Point | 173-176 °C | |
| Solubility | Soluble | Methanol |
| Slightly Soluble | Water |
Experimental Protocols
Precise determination of physical properties is fundamental for the consistent and reliable use of chemical compounds in research and development. Below are detailed methodologies for ascertaining the melting point and solubility of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For this compound, the melting point can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is compacted by tapping the tube gently.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.
Methodology for Qualitative Solubility:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of methanol, water, etc.) is added to each test tube.
-
Dissolution: The mixtures are agitated, for instance by vortexing, for a set period to facilitate dissolution. Gentle heating may be applied if necessary, and this should be noted.
-
Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent at the tested concentration.
Methodology for Quantitative Solubility (Example using UV-Vis Spectroscopy):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: A known volume of the clear filtrate is diluted with the same solvent to a concentration within the linear range of a pre-established calibration curve. The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculation: The concentration of the saturated solution is calculated using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Synthetic Pathway Visualization
This compound serves as a crucial starting material in the multi-step synthesis of various agrochemicals, including the insecticide Nicofluprole. The following diagram illustrates a key transformation in this synthetic pathway.
Caption: Synthesis of an amide intermediate from this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of CAMKK2 Inhibitors Using 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, utilizing 5-Bromo-2-chloronicotinic acid as a key starting material. The methodologies described herein leverage common organic chemistry reactions, including Suzuki-Miyaura coupling and amide bond formation, to construct a core inhibitor scaffold. This guide is intended for researchers in medicinal chemistry and drug discovery, offering a comprehensive resource for the synthesis, purification, and characterization of novel CAMKK2 inhibitors.
Introduction to CAMKK2 as a Therapeutic Target
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) is a serine/threonine-protein kinase that plays a crucial role in cellular signaling.[1] As a key upstream kinase, CAMKK2 is activated by increased intracellular calcium levels and subsequently phosphorylates and activates downstream targets, most notably AMP-activated protein kinase (AMPK), and Calcium/Calmodulin-Dependent Protein Kinases I and IV (CaMKI and CaMKIV).[1] This signaling cascade is integral to the regulation of numerous physiological processes, including energy metabolism, neuronal function, and inflammation.[2]
Dysregulation of the CAMKK2 signaling pathway has been implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and several types of cancer such as prostate, hepatic, and ovarian cancer.[1][2] Consequently, the development of potent and selective CAMKK2 inhibitors has emerged as a promising therapeutic strategy for these diseases.
The CAMKK2 Signaling Pathway
The CAMKK2 signaling pathway is initiated by an influx of intracellular calcium, which binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CAMKK2. Activated CAMKK2, in turn, phosphorylates and activates its downstream effectors, initiating a cascade of cellular responses.
References
- 1. Binding and structural analyses of potent inhibitors of the human Ca2+/calmodulin dependent protein kinase kinase 2 (CAMKK2) identified from a collection of commercially-available kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Application Notes: 5-Bromo-2-chloronicotinic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features two distinct halogen substituents on the pyridine ring, offering opportunities for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective Suzuki-Miyaura coupling at the 5-position. This selective arylation provides a straightforward route to a diverse range of 5-aryl-2-chloronicotinic acid derivatives, which are valuable scaffolds for the synthesis of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its esters in Suzuki-Miyaura cross-coupling reactions.
Key Applications
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for:
-
Lead Generation: Rapidly generating libraries of novel 5-aryl nicotinic acid analogs for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl group at the 5-position to probe interactions with biological targets.
-
Synthesis of Advanced Intermediates: Creating complex molecular architectures where the 2-chloro position remains available for subsequent transformations.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a this compound ester with various arylboronic acids. These examples demonstrate the feasibility of the reaction with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 10 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 90 | 12 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 75 |
Note: The data presented are representative and have been compiled from analogous reactions on similar substrates. Yields are for the isolated product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-chloronicotinate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of methyl 5-bromo-2-chloronicotinate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-2-chloronicotinate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-bromo-2-chloronicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloronicotinate.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 5-aryl-2-chloronicotinic acid derivatives.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Preparation of Nicofluprole from 5-Bromo-2-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nicofluprole, a phenylpyrazole insecticide, commencing from the starting material 5-Bromo-2-chloronicotinic acid. The synthesis involves a multi-step sequence, including amide formation and a key Suzuki-Miyaura coupling reaction.
Overview of Synthetic Pathway
The synthesis of Nicofluprole from this compound can be conceptually broken down into three main stages:
-
Formation of the Nicotinamide Intermediate: this compound is first converted to an activated acyl chloride, which then undergoes amidation with N-methylcyclopropanamine to yield 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide.
-
Preparation of the Pyrazole Coupling Partner: A separate synthesis is required to produce the key intermediate, 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This complex pyrazole is the boron-containing component for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Coupling: The final carbon-carbon bond formation between the pyridine and pyrazole rings is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the target molecule, Nicofluprole.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 5-Bromo-2-chloronicotinoyl chloride | C₆H₂BrClNO | 239.44 | Not Isolated |
| 2 | 5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide | C₁₀H₁₀BrClN₂O | 293.56 | High |
| 3 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazole | C₁₂H₅Cl₂F₇N₂ | 409.08 | - |
| 4 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-iodo-1H-pyrazole | C₁₂H₄Cl₂F₇IN₂ | 534.98 | - |
| 5 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₈H₁₇BCl₂F₇N₂O₂ | 535.05 | - |
| 6 | Nicofluprole | C₂₂H₁₄Cl₃F₇N₄O | 615.73 | Good |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide
This protocol describes the formation of the key nicotinamide intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N-methylcyclopropanamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in dichloromethane is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
The reaction mixture is stirred at reflux until the conversion to the acyl chloride is complete (monitored by TLC or LC-MS).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude 5-bromo-2-chloronicotinoyl chloride is redissolved in fresh dichloromethane and cooled to 0 °C.
-
A solution of N-methylcyclopropanamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise to the cooled acyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide, which can be purified by column chromatography.
Step 2: Synthesis of 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The synthesis of this crucial pyrazole boronate ester is a multi-step process, the full details of which are often proprietary and found within patent literature. The general approach involves the synthesis of the substituted phenylhydrazine, cyclization to form the pyrazole ring, followed by iodination and then a borylation reaction.
Step 3: Suzuki-Miyaura Coupling for the Synthesis of Nicofluprole
This final step connects the two key heterocyclic fragments.
Materials:
-
5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide
-
1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide (1.0 eq), the pyrazole boronate ester (1.1 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous, degassed solvent is added, and the reaction mixture is heated to a temperature between 80-120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is filtered to remove inorganic salts, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude Nicofluprole is then purified by column chromatography or recrystallization to yield the final product.
Visualizations
Caption: Synthetic workflow for Nicofluprole.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application Notes and Protocols: 5-Bromo-2-chloronicotinic Acid as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinic acid is a key building block in medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. Its pyridine core, substituted with both a bromine and a chlorine atom, provides two distinct reaction sites for a variety of chemical transformations. This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety can be readily converted into amides, esters, and other derivatives.
These application notes provide an overview of the utility of this compound as an intermediate in the synthesis of molecules targeting key proteins in disease, such as Poly(ADP-ribose) Polymerase (PARP) and the G-protein coupled receptor 109A (GPR109A). Detailed experimental protocols for representative synthetic transformations and biological assays are also presented.
Key Applications in Medicinal Chemistry
This compound and its derivatives are instrumental in the synthesis of a range of biologically active molecules. Two prominent areas of application include the development of PARP inhibitors for cancer therapy and GPR109A agonists for the treatment of dyslipidemia.
Intermediate for the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. The nicotinic acid scaffold is a common feature in many PARP inhibitors, where it often serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate.
The this compound intermediate can be elaborated through reactions such as Suzuki-Miyaura coupling at the 5-position and amidation of the carboxylic acid to generate potent PARP inhibitors.
Quantitative Data for Representative PARP Inhibitors:
| Compound (Structure) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell-Based Potency (BRCA-deficient cells) |
| Olaparib | 1 | 5 | Potent |
| Talazoparib | 0.57 | - | Highly Potent[1] |
| Rucaparib | 1.4 | - | Potent |
| Niraparib | 3.8 | 2.1 | Potent[2] |
Precursor for the Synthesis of GPR109A Agonists
GPR109A (also known as HCA2) is a G-protein coupled receptor that is activated by nicotinic acid (niacin).[3] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in free fatty acids and triglycerides in the plasma. This makes GPR109A an attractive target for the treatment of dyslipidemia. This compound can serve as a starting point for the synthesis of novel GPR109A agonists with potentially improved efficacy and side-effect profiles compared to niacin.
Signaling Pathway for GPR109A Activation
Upon agonist binding, GPR109A can signal through two primary pathways: a G-protein-dependent pathway that inhibits adenylyl cyclase and a β-arrestin-dependent pathway.
Caption: GPR109A signaling cascade.
Quantitative Data for a Representative GPR109A Agonist:
| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Endpoint Measured |
| Nicotinic Acid | Human GPR109A | cAMP Inhibition | ~0.1 - 1 | cAMP levels |
| Nicotinic Acid | Human GPR109A | β-arrestin Recruitment | ~1 - 10 | Luminescence/Fluorescence |
Experimental Protocols
Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: Yields for Suzuki-Miyaura couplings are typically in the range of 60-95%, depending on the specific substrates and reaction conditions.
Synthesis of a Nicotinamide Derivative
This protocol describes the conversion of the carboxylic acid to an amide, a common step in the synthesis of many bioactive molecules.
Reaction Scheme:
Caption: Amide bond formation.
Materials:
-
5-Substituted-2-chloronicotinic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 5-substituted-2-chloronicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine and DIPEA to the solution.
-
Add HATU portion-wise and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: Amide coupling reactions typically proceed with high yields, often exceeding 80%.
β-Arrestin Recruitment Assay for GPR109A
This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to GPR109A upon agonist stimulation, using an enzyme fragment complementation (EFC) system.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Materials:
-
A cell line stably expressing GPR109A fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell culture medium and supplements.
-
Multi-well assay plates (e.g., 384-well).
-
Test compounds and a reference agonist (e.g., nicotinic acid).
-
EFC detection reagents.
-
A luminometer.
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into 384-well plates at an appropriate density and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plates and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.
-
Detection: Add the EFC detection reagents to the wells according to the manufacturer's instructions and incubate at room temperature to allow for signal development.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the preparation of PARP inhibitors and GPR109A agonists highlights its importance in modern drug discovery. The provided protocols offer a starting point for the synthesis and biological evaluation of novel derivatives based on this privileged scaffold. Careful optimization of reaction conditions and assay parameters will be crucial for the successful development of new therapeutic agents.
References
Reaction conditions for amidation of 5-Bromo-2-chloronicotinic acid
An in-depth guide to the reaction conditions for the amidation of 5-Bromo-2-chloronicotinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, a comparative data summary, and a visual workflow diagram to facilitate the synthesis of diverse amide derivatives from this key heterocyclic intermediate.
Application Notes
The amidation of this compound is a critical transformation in the synthesis of a wide array of biologically active molecules, including fungicides and potential pharmaceutical agents. The presence of the bromo and chloro substituents on the pyridine ring offers valuable handles for further synthetic modifications, such as cross-coupling reactions, making the resulting amides versatile building blocks in medicinal chemistry.
Two primary strategies are commonly employed for this conversion: a two-step process involving the formation of a highly reactive acyl chloride intermediate, and a one-step direct coupling method using activating agents.
1. Two-Step Acyl Chloride Formation Method: This is a robust and widely used approach. The carboxylic acid is first activated by converting it into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this conversion.[2][3] The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the desired amide.[2] This method is generally high-yielding and suitable for a broad range of amine substrates.
2. One-Step Direct Amide Coupling: This method offers a milder alternative to the acyl chloride route, avoiding the handling of sensitive acyl chlorides. It involves the use of coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2] Phosphonium salt-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective.[2] These direct coupling methods are particularly advantageous when working with sensitive substrates.[2]
The choice of method depends on the specific amine being used, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, robust amines, the acyl chloride method is often preferred for its cost-effectiveness and high yields. For more complex or sensitive amines, direct coupling methods provide a milder and often more efficient alternative.
Comparative Summary of Reaction Conditions
The following table summarizes typical quantitative data for the different amidation methods.
| Parameter | Method 1: Acyl Chloride via Thionyl Chloride | Method 2: Acyl Chloride via Oxalyl Chloride | Method 3: Direct Coupling (EDC/HOBt) |
| Activation Step | |||
| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | EDC·HCl / HOBt |
| Reagent Stoichiometry (eq.) | 1.5 - 3.0 | 1.5 - 2.0 | 1.1 - 1.5 |
| Catalyst | DMF (catalytic) | DMF (catalytic) | Not Applicable |
| Solvent | Anhydrous DCM, Toluene, or DCE | Anhydrous DCM, Toluene, or DCE | Anhydrous DCM or DMF |
| Temperature (°C) | 0 to 50 | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 1 - 4 | 2 - 4 | Not Applicable |
| Amidation Step | |||
| Amine Stoichiometry (eq.) | 1.0 | 1.0 | 1.0 |
| Base | Triethylamine or DIPEA | Triethylamine or DIPEA | Triethylamine or DIPEA |
| Base Stoichiometry (eq.) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 2.0 |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF | Anhydrous DCM or DMF |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 2 - 24 | 2 - 24 | 12 - 24 |
| Typical Yield (%) | 64 - 90%[1][4] | High | High |
Experimental Protocols
Protocol 1: Two-Step Amidation via Acyl Chloride Formation
This protocol describes the synthesis of the amide by first converting this compound to its acyl chloride, followed by reaction with an amine.[2][3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF)
-
Primary or Secondary Amine (R¹R²NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step A: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution or by TLC analysis of a quenched aliquot.
-
Once the reaction is complete, remove the solvent and excess chlorinating agent in vacuo using a rotary evaporator. The resulting crude 5-Bromo-2-chloronicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.
Step B: Amidation
-
In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM or THF at 0 °C.[2]
-
Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride (1.05 eq.) from Step A in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-24 hours, monitored by TLC or HPLC).[2][3]
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with water and brine to remove amine hydrochloride salts and other water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: One-Step Direct Amidation using EDC/HOBt
This protocol provides a general procedure for the direct coupling of this compound with an amine using EDC and HOBt.
Materials:
-
This compound
-
Primary or Secondary Amine (R¹R²NH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.), the amine (1.0-1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF, add triethylamine (1.5-2.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Comparative workflow for the amidation of this compound.
Caption: Generalized reaction pathway for amide bond formation.
References
Application Notes and Protocols: 5-Bromo-2-chloronicotinic Acid in the Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a validated therapeutic strategy for the treatment of cancer, autoimmune diseases, and viral infections. 5-Bromo-2-chloronicotinic acid is a versatile synthetic building block in medicinal chemistry. Its di-halogenated pyridine ring offers multiple reaction sites for the construction of complex heterocyclic scaffolds, such as the quinoline core present in several potent DHODH inhibitors. This document provides detailed application notes and protocols for the conceptual synthesis of a DHODH inhibitor using this compound as a starting material, based on established synthetic methodologies for quinoline-based inhibitors.
DHODH Signaling and Inhibition
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
Application Notes and Protocols for Reactions Involving 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key synthetic transformations involving 5-Bromo-2-chloronicotinic acid. This versatile pyridine derivative serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, offering multiple reaction sites for molecular elaboration.[1] The protocols herein cover fundamental reactions such as amide bond formation, esterification for functional group protection, and palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.
Compound Properties
| Property | Value | Reference |
| CAS Number | 29241-65-4 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 170 - 174 °C | [1] |
Key Synthetic Transformations
The strategic functionalization of this compound allows for the creation of diverse molecular architectures. The carboxylic acid group is a handle for forming amides and esters, while the bromine atom is a reactive site for cross-coupling reactions.[3]
Caption: Key synthetic routes starting from this compound.
Section 1: Amide Bond Formation
Amide formation is a primary strategy for elaborating the this compound scaffold.
Protocol 1.1: Synthesis of N-Cyclopropyl-5-bromo-2-chloronicotinamide via Acyl Chloride
This two-step protocol involves the initial formation of a highly reactive acyl chloride, which is then coupled with an amine.
Step A: Formation of 5-Bromo-2-chloronicotinoyl Chloride
-
To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.[4]
-
A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[4][5]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete, as monitored by the cessation of gas evolution or TLC.[4]
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-Bromo-2-chloronicotinoyl chloride is often used directly in the next step without further purification.[4][5]
Step B: Amide Coupling with Cyclopropylamine
-
Add this compound (3.00 g, 12.8 mmol) and toluene (100 ml) to a reaction flask.[6]
-
Add a chlorinating agent such as thionyl chloride (e.g., 4.00 g, 33.6 mmol) and reflux the mixture at 112 °C for 3 hours.[6]
-
After cooling, concentrate the mixture under reduced pressure to remove toluene and excess chlorinating agent.[6]
-
Dissolve the residue in 10 mL of toluene.[6]
-
In a separate flask, dissolve cyclopropylamine (1.46 g, 25.6 mmol) in 10 mL of toluene.[6]
-
At room temperature, add the acyl chloride solution dropwise to the cyclopropylamine solution.[6]
-
Heat the reaction mixture to 80 °C for 1 hour.[6] Monitor reaction completion by TLC (ethyl acetate:petroleum ether = 1:6).[6]
-
Work-up : After the reaction is complete, remove the solvent under reduced pressure. Add 40 mL of water and extract with ethyl acetate (2 x 100 mL). Combine the organic phases, wash with saturated sodium carbonate solution (40 mL), water (40 mL), and saturated sodium chloride solution (40 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[6]
| Product | Starting Material | Reagents | Yield | Reference |
| N-Cyclopropyl-5-bromo-2-chloronicotinamide | This compound | 1. Chlorinating Agent, Toluene 2. Cyclopropylamine | 90.0% | [6] |
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method to form a C-C bond at the 5-position of the pyridine ring, replacing the bromine atom.[3] To prevent side reactions, the carboxylic acid group is typically protected as an ester prior to the coupling reaction.[3]
Protocol 2.1: Esterification (Fischer Esterification)
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[7]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[7]
-
Heat the mixture to reflux for several hours until the reaction reaches equilibrium, as monitored by TLC.
-
Work-up : Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude ester, which can be purified by column chromatography.
Protocol 2.2: Suzuki-Miyaura Coupling of the Ester Derivative
-
In a reaction vessel, combine the 5-bromo-2-chloronicotinate ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.0-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[3][8]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, ethanol/water).[3][9]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen.
-
Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃ or PCy₃).[3][8]
-
Heat the reaction mixture, typically between 60-100 °C, with vigorous stirring for 2-12 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-aryl/heteroaryl-2-chloronicotinate ester.
Protocol 2.3: Saponification (Ester Hydrolysis)
-
Dissolve the ester from the Suzuki coupling reaction in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-5.0 eq).[10]
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Work-up : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 10% HCl) until a precipitate is observed.[3][10]
-
Collect the solid product by filtration, wash with cold water, and dry to yield the final 5-aryl/heteroaryl-2-chloronicotinic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Application Notes: Biological Activity of Nicotinic Acid Derivatives
Derivatives of nicotinic acid are known to exert biological effects, often through interaction with specific cellular receptors. This compound and its derivatives, as structural analogs of nicotinic acid (niacin), are hypothesized to interact with the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[12]
Activation of GPR109A by an agonist is believed to trigger two main downstream signaling pathways:
-
G-Protein Dependent Pathway : This is the canonical pathway associated with the therapeutic, anti-lipolytic effects of niacin. It involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12]
-
β-Arrestin Dependent Pathway : This pathway is implicated in some of the side effects of niacin, such as flushing, and may also contribute to anti-inflammatory effects. It can lead to the phosphorylation of kinases like ERK1/2.[12]
The development of novel derivatives from this compound allows for the exploration of structure-activity relationships, potentially leading to new therapeutic agents with modulated activity at the GPR109A receptor.[12]
Caption: Putative signaling pathways activated by nicotinic acid derivatives.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Applications of 5-Bromo-2-chloronicotinic Acid in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinic acid is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of a range of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, offers multiple reactive sites for synthetic elaboration. This allows for the construction of complex molecular architectures with diverse pharmacological activities, making it a valuable intermediate in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anti-cancer and central nervous system (CNS) active agents.
Application Note 1: Synthesis of Multi-Kinase Inhibitors for Oncology
This compound and its derivatives are key intermediates in the synthesis of potent multi-kinase inhibitors, such as the FDA-approved drug Sorafenib. Sorafenib is utilized in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The 2-chloro-5-bromopyridine core of the molecule is crucial for its biological activity, targeting the RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.
Signaling Pathway: RAF/MEK/ERK Cascade
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway can lead to uncontrolled cell growth and tumor formation. Sorafenib exerts its anti-tumor effect by inhibiting key kinases in this pathway, primarily RAF kinases (B-RAF and C-RAF).
Quantitative Data: Synthesis Yields and Biological Activity
The following tables summarize representative yields for the synthesis of Sorafenib analogues and the in vitro anti-proliferative activity of these compounds against various cancer cell lines.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Amidation of this compound | 1. SOCl₂, DMF (cat.), reflux2. Methylamine, THF, 0°C to rt | ~85-95 (inferred) | [1][2] |
| 2 | Etherification | 4-Aminophenol, K₂CO₃, t-BuOK, DMF, 80°C | ~80-90 | [3] |
| 3 | Urea Formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, CH₂Cl₂, rt | ~90-95 | [2][4] |
| Overall | Multi-step Synthesis | ~56-70 | [1] |
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 4.5 - 9.5 | [5] |
| Sorafenib | HT-29 (Colon Carcinoma) | 5.8 | [6] |
| Sorafenib Analogue 1 | A549 (Lung Cancer) | 2.3 | [7] |
| Sorafenib Analogue 2 | MCF-7 (Breast Cancer) | 4.1 | [7] |
Experimental Protocol: Synthesis of a Sorafenib Analogue
This protocol describes a representative synthesis of a Sorafenib analogue starting from this compound.
Step 1: Synthesis of 5-Bromo-N-methyl-2-chloronicotinamide
-
To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of methylamine (2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
Step 2: Synthesis of 4-(4-Aminophenoxy)-5-bromo-N-methylpicolinamide
-
To a solution of 4-aminophenol (1.2 eq) in anhydrous DMF, add potassium tert-butoxide (1.5 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-Bromo-N-methyl-2-chloronicotinamide (1.0 eq) in DMF.
-
Heat the reaction mixture to 80°C and stir for 8 hours.[3]
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Synthesis of the Sorafenib Analogue (Urea Formation)
-
Dissolve 4-(4-Aminophenoxy)-5-bromo-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold CH₂Cl₂, and dry under vacuum.
Experimental Workflow: Synthesis of a Sorafenib Analogue
Application Note 2: Development of Novel CNS-Active Agents
Substituted pyridine scaffolds are prevalent in many centrally acting drugs due to their ability to cross the blood-brain barrier and interact with various neuronal receptors. The unique electronic properties of the 5-bromo-2-chloropyridine moiety make it an attractive starting point for the synthesis of novel CNS-active agents, including modulators of GABAₐ receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and sleep disorders.
Logical Relationship: From Intermediate to CNS Drug Candidate
The synthetic strategy often involves an initial cross-coupling reaction to introduce molecular diversity at the 5-position, followed by further functionalization to build the final pharmacophore. A Suzuki coupling, for example, can be employed to introduce various aryl or heteroaryl groups.
Quantitative Data: Suzuki Coupling Yields
The following table presents representative yields for Suzuki coupling reactions on bromo-chloro-pyridine systems, which are analogous to the reactions that would be employed for this compound derivatives.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 80-92 | [9][10] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | >90 | [11] |
Experimental Protocol: Hypothetical Synthesis of a CNS-Active Compound
This protocol outlines a hypothetical synthesis of a potential GABAₐ receptor modulator starting from a derivative of this compound.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 2: Suzuki Coupling of Methyl 5-Bromo-2-chloronicotinate
-
In a reaction vessel, combine methyl 5-bromo-2-chloronicotinate (1.0 eq), an appropriate arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[8]
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100°C under an inert atmosphere for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 5-aryl-2-chloronicotinate.
Step 3: Amidation to form the final compound
-
Hydrolyze the methyl ester from Step 2 to the corresponding carboxylic acid using aqueous lithium hydroxide.
-
Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU or HOBt/EDC in a suitable solvent like DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical development. Its utility in the synthesis of complex, biologically active molecules for oncology and neuroscience highlights its importance in modern drug discovery. The provided application notes and protocols offer a foundation for researchers to explore the potential of this intermediate in their own research and development endeavors.
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-chloronicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of the Suzuki coupling reaction with 5-bromo-2-chloronicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can decompose.[1] | - Ensure all solvents are thoroughly degassed.[2] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][3] - Consider using a more stable pre-catalyst.[2] |
| Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[4][5] An unsuitable base can lead to a stalled reaction.[1] | - Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] - Ensure the base is finely ground and anhydrous if required. | |
| Poor Quality Reagents: Boronic acids can degrade over time, and impurities in the starting materials can interfere with the catalyst.[1][4] | - Use high-purity this compound and boronic acid. - Consider using more stable boronic acid derivatives like pinacol esters.[4] | |
| Sub-optimal Temperature: The reaction may require higher temperatures to proceed, especially with less reactive aryl chlorides.[2] | - Gradually increase the reaction temperature, monitoring for decomposition. Common temperatures range from 80-110 °C.[2][3] | |
| Significant Side Product Formation | Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.[2] | - Thoroughly degas the reaction mixture to remove oxygen.[2] - Use bulky phosphine ligands which can suppress homocoupling. |
| Protodeboronation: Cleavage of the C-B bond of the boronic acid.[2][4] | - Use anhydrous solvents and ensure reagents are dry, as moisture can cause this side reaction.[2] - A less harsh base may be beneficial. | |
| Dehalogenation: Reduction of the C-Br or C-Cl bond.[2] | - Optimize the reaction time and temperature; prolonged heating can promote dehalogenation. | |
| Reaction at the C-Cl Bond: While the C-Br bond is generally more reactive, reaction at the C-Cl position can occur, especially under harsh conditions.[2] | - Employ milder reaction conditions (lower temperature, shorter reaction time). - Use a catalyst system known for selectivity towards C-Br bonds, such as those with conventional phosphine ligands like PPh₃.[2] | |
| Reaction Stalls | Catalyst Deactivation: The active Pd(0) species may precipitate as palladium black.[1] | - Use a more robust catalyst system or slightly lower the reaction temperature.[1] - Ensure efficient stirring to maintain a homogenous mixture. |
| Insolubility of Reagents: Starting materials or intermediates may not be fully dissolved in the chosen solvent.[1] | - Screen alternative solvents like dioxane, DMF, or toluene, potentially with the addition of water.[2][6] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: The choice of catalyst significantly impacts yield and reaction time. While several catalysts can be effective, a comparative study on the similar 5-bromonicotinic acid showed that Pd(dppf)Cl₂ can provide high yields in a shorter time frame compared to Pd(PPh₃)₄.[3] Catalyst systems with bulky phosphine ligands like SPhos in combination with Pd(OAc)₂ are also effective but may require more optimization.[3]
Q2: How do I choose the right base for this reaction?
A2: The base plays a critical role in the catalytic cycle.[4] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used and have shown effectiveness.[3][4] The strength and concentration of the base can influence the reaction rate and the formation of side products.[4][7] It is often necessary to screen a few bases to find the optimal one for your specific boronic acid partner.
Q3: Will the Suzuki coupling occur at the chlorine or bromine position?
A3: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[2] Therefore, the carbon-bromine (C-Br) bond on this compound is significantly more reactive and will preferentially undergo coupling under standard Suzuki conditions.[4] To achieve selective coupling at the C-Br bond, conventional catalyst systems like those with PPh₃ or dppf ligands are often sufficient.[2] Reaction at the less reactive C-Cl bond typically requires more specialized, electron-rich, and bulky ligands and harsher reaction conditions.[2]
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and dehalogenation of the starting material.[2][4] Careful control of the reaction conditions, particularly ensuring an inert atmosphere and using pure reagents, can minimize these unwanted reactions.[2]
Q5: Can the carboxylic acid group interfere with the reaction?
A5: Yes, the presence of the carboxylic acid and the pyridine nitrogen can potentially coordinate with the palladium center, which can influence the catalytic activity.[3] The choice of an appropriate catalyst and reaction conditions is crucial to mitigate these effects and achieve high yields.[3]
Data Presentation
The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of the related 5-bromonicotinic acid with phenylboronic acid, which can serve as a starting point for optimization.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 90-95 | 3 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 80-92 | 2 |
Experimental Protocols
Below are representative protocols for the Suzuki coupling of a bromo-nicotinic acid derivative. These may require optimization for this compound and different boronic acids.
Protocol 1: Using Pd(dppf)Cl₂ [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.[3]
-
Add anhydrous DME via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and acidify with 1M HCl to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry under vacuum.[3]
-
Protocol 2: Using Pd(PPh₃)₄ [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.[3]
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[3]
-
Add anhydrous DMF via syringe.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ to the reaction mixture.[3]
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress, which is typically complete within 24 hours.[3]
-
After cooling to room temperature, quench the reaction with water and acidify with 1M HCl to precipitate the product.[3]
-
Filter the solid, wash with water, and dry under vacuum. Further purification can be done by recrystallization or column chromatography.[3]
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Technical Support Center: Purification of 5-Bromo-2-chloronicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-2-chloronicotinic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing a significantly low yield after recrystallizing my this compound derivative. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery after recrystallization is a common issue that can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions until the solid just dissolves.
-
-
Premature Crystallization: The product may crystallize prematurely on the filter paper or in the funnel during hot filtration.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.
-
-
Incomplete Crystallization: The cooling process might not be sufficient to induce maximum precipitation of the product.
-
Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Select a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Refer to the solvent selection table below.
-
-
Issue 2: Oiling Out During Recrystallization
-
Question: My compound is separating as an oil instead of forming crystals during recrystallization. Why is this happening and what should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that the solution becomes supersaturated before crystallization can occur.
-
Rapid Cooling: Cooling the solution too quickly can lead to the separation of a supercooled liquid (oil) instead of a solid crystalline lattice.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[1]
-
-
High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of an oil.[1]
-
Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization. Alternatively, adding a small amount of activated charcoal to the hot solution can help remove some colored and tarry impurities.[1]
-
-
Solvent Issues: The boiling point of the solvent may be higher than the melting point of the solute.
-
Solution: Choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
-
-
Issue 3: Colored Impurities in the Final Product
-
Question: My final product of this compound has a yellow or brownish tint. How can I remove these colored impurities?
-
Answer: Colored impurities are common in organic synthesis and can often be removed by treatment with activated charcoal.
-
Procedure:
-
Dissolve the crude, colored product in the appropriate hot recrystallization solvent.
-
Remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]
-
Proceed with the crystallization as usual.
-
-
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product due to adsorption.[1]
-
Issue 4: Incomplete Removal of Starting Materials or Reagents
-
Question: My purified product still shows the presence of unreacted starting materials (e.g., 5-bromo-6-chloronicotinic acid) or reagents (e.g., thionyl chloride). How can I effectively remove them?
-
Answer: The method for removing persistent starting materials or reagents depends on their chemical properties.
-
Unreacted Carboxylic Acids: If the desired product is an ester or amide derivative, unreacted this compound can often be removed by an aqueous workup.
-
Solution: Wash the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester or amide product remains in the organic layer.
-
-
Residual Thionyl Chloride: Thionyl chloride is a reactive and volatile reagent used to synthesize acyl chlorides.
-
Column Chromatography: If other methods fail, column chromatography is a powerful technique for separating compounds with different polarities.
-
Solution: Select a solvent system that provides good separation of your desired product from the impurities on a Thin Layer Chromatography (TLC) plate. Pack a column with silica gel and elute with the chosen solvent system to isolate the pure compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as the precursor nicotinic acid derivative.[4]
-
Residual Reagents: For example, excess thionyl chloride if preparing the acyl chloride.[2]
-
Hydrolysis Products: The acyl chloride derivative can hydrolyze back to the carboxylic acid if exposed to moisture.[2]
-
Over-halogenated Byproducts: Formation of di- or tri-halogenated nicotinic acids can occur under certain reaction conditions.[5]
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Based on available literature, the following solvents have been used successfully for the recrystallization of brominated nicotinic acids:
The choice of solvent will depend on the specific derivative being purified. It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is advisable when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities have similar solubility profiles to the desired product.
-
Multiple components need to be separated from the reaction mixture.
-
A very high degree of purity is required.
Q4: How can I purify the highly reactive 5-Bromo-2-chloronicotinoyl chloride?
A4: Due to its high reactivity, especially towards moisture, the purification of 5-Bromo-2-chloronicotinoyl chloride must be performed under anhydrous conditions.
-
Vacuum Distillation: This is an effective method for separating the volatile acyl chloride from less volatile impurities like the starting carboxylic acid.[2]
-
Recrystallization: This can be performed using a suitable anhydrous solvent to obtain high-purity material.[2]
Data Presentation
Table 1: Recrystallization Solvent Selection for Nicotinic Acid Derivatives
| Solvent | Suitability for 5-Bromonicotinic Acid | Notes |
| Isopropyl Alcohol | Reported to yield high-purity crystals.[1][6] | Good balance of solubility at high and low temperatures. |
| Ethanol (95%) | Used for further purification.[5] | Similar properties to isopropyl alcohol. |
| Water | Can be used for recrystallization.[7] | The compound is a carboxylic acid, so solubility is pH-dependent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal.[1]
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator under vacuum.
Protocol 2: Acid-Base Extraction for Purification of a Neutral Derivative
-
Dissolution: Dissolve the crude product mixture (containing the neutral desired product and acidic impurities) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Allow the layers to separate. The acidic impurities will move into the aqueous layer as their sodium salts. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step one or two more times to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified neutral product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 7. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: 5-Bromo-2-chloronicotinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The most common reactions involve modifications of the carboxylic acid group, such as:
-
Amidation: Formation of amides by reacting with amines. This is often preceded by the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
-
Esterification: Formation of esters by reacting with alcohols, typically under acidic conditions (Fischer esterification).
-
Decarboxylation: Removal of the carboxylic acid group, usually at elevated temperatures, to yield 2-chloro-5-bromopyridine.
Q2: How can I activate the carboxylic acid group for amidation?
The carboxylic acid of this compound is often converted to a more reactive intermediate to facilitate amide bond formation. A common method is the formation of an acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Q3: What are the typical byproducts in an amidation reaction starting from this compound?
When converting this compound to an amide via an acyl chloride intermediate, several byproducts can form. The most common include:
-
Unreacted this compound: Incomplete conversion to the acyl chloride or incomplete reaction with the amine.
-
Hydrolysis product: The intermediate acyl chloride is highly moisture-sensitive and can hydrolyze back to this compound.
-
Amine hydrochloride salt: The reaction of the acyl chloride with an amine generates one equivalent of hydrogen chloride (HCl), which can react with the starting amine to form a non-nucleophilic hydrochloride salt.[1]
Q4: What is the primary byproduct in a Fischer esterification of this compound?
The main byproduct of a Fischer esterification reaction is water .[2][3] The reaction is an equilibrium between the carboxylic acid and alcohol with the ester and water.[3][4] To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water as it is formed.[3]
Q5: What are potential side reactions during the decarboxylation of this compound?
The primary goal of decarboxylation is the removal of CO₂. However, side reactions can occur, especially at high temperatures. In the presence of oxygen, oxidative side reactions can lead to a variety of impurities and reduce the yield of the desired 2-chloro-5-bromopyridine.[5]
Troubleshooting Guides
Amidation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide | 1. Incomplete formation of the acyl chloride: Insufficient chlorinating agent or reaction time. 2. Hydrolysis of the acyl chloride: Presence of moisture in the reaction. 3. Formation of amine hydrochloride salt: The generated HCl quenches the amine nucleophile.[1] | 1. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride) and ensure the reaction goes to completion (monitor by IR or by quenching a small sample with methanol and analyzing by LC-MS). 2. Use anhydrous solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge the HCl as it is formed. |
| Presence of unreacted starting material in the final product | Incomplete reaction. | Increase the reaction time, temperature, or the equivalents of the amine. Monitor the reaction progress by TLC or LC-MS. |
| Product is contaminated with a water-soluble impurity | The amine hydrochloride salt has not been fully removed during workup. | Wash the organic layer thoroughly with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the salt. |
Esterification Reactions (Fischer Esterification)
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired ester | 1. Equilibrium not shifted towards the product: The reaction is reversible.[3][4] 2. Insufficient catalyst: The reaction is acid-catalyzed. | 1. Use a large excess of the alcohol (it can often be used as the solvent).[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus or molecular sieves. 2. Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Reaction is very slow | Low reaction temperature. | Increase the reaction temperature. Fischer esterifications are typically run at reflux. |
| Decomposition of starting material or product | The reaction temperature is too high, or the substrate is sensitive to the strong acid catalyst. | Use a milder acid catalyst or a lower reaction temperature for a longer period. |
Data Presentation: Common Byproducts
| Reaction Type | Common Byproducts | Method of Detection/Characterization | Notes |
| Acyl Chloride Formation | Unreacted this compound, Residual chlorinating agent (e.g., SOCl₂), Volatile acids (e.g., HCl, SO₂) | HPLC, LC-MS, ¹H NMR | Volatile byproducts are typically removed under reduced pressure. |
| Amidation | Unreacted this compound, Amine hydrochloride salt, Hydrolysis product (this compound) | HPLC, LC-MS, ¹H NMR, pH change | Amine hydrochloride salts are often insoluble in organic solvents and can be removed by filtration or aqueous workup. |
| Fischer Esterification | Water, Unreacted this compound, Unreacted alcohol | Karl Fischer titration (for water), HPLC, LC-MS, ¹H NMR | The reaction is an equilibrium; excess alcohol is often used to drive it to completion.[3] |
| Decarboxylation | Carbon dioxide (CO₂) | Gas evolution | High temperatures are typically required. The reaction should be performed in an inert atmosphere to prevent oxidation.[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloro-N-alkylnicotinamide via Acyl Chloride
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) until the reaction is complete (typically 1-3 hours, monitor by the cessation of gas evolution or by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-bromo-2-chloronicotinoyl chloride, which can often be used in the next step without further purification.
-
-
Amidation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of the crude 5-bromo-2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Fischer Esterification of this compound
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of amides from this compound.
Caption: Fischer esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloronicotinic Acid Amides
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloronicotinic acid amides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is resulting in a low yield or failing completely. What are the most common causes?
A1: Low yields in the synthesis of this compound amides typically stem from a few key issues:
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Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium salt.[1][2] The carboxylic acid must first be converted into a more electrophilic species (e.g., an acyl chloride or an active ester). Incomplete activation is a primary cause of low conversion.
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Hydrolysis of Activated Intermediates: The activated carboxylic acid species (especially acyl chlorides) are highly moisture-sensitive.[3][4] Trace amounts of water in the reaction solvent or on glassware can hydrolyze the intermediate back to the unreactive carboxylic acid, directly reducing your potential yield.[3][4]
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Amine Deactivation: The amidation reaction generates one equivalent of acid (e.g., HCl when using an acyl chloride). This acid can protonate the starting amine, rendering it non-nucleophilic and unable to participate in the reaction.[4] This is why the addition of a non-nucleophilic base is crucial.
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Poor Solubility of Reagents: If either the this compound or the amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[4]
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Formation of Byproducts: The most common byproduct is the hydrochloride salt of the amine, which often precipitates from the reaction mixture.[3][4] Other side reactions can include the formation of N-acylurea (with carbodiimide reagents) or, under harsh conditions, nucleophilic aromatic substitution on the pyridine ring.[3][4]
Q2: What is the most common white precipitate I see forming during the reaction?
A2: The most likely identity of a white precipitate that is not your product is the hydrochloride salt of your amine starting material.[4] This forms when the HCl generated during the reaction protonates the amine. The salt is often insoluble in common organic solvents like dichloromethane (DCM) or chloroform.[4] This can be easily remedied during workup by washing the reaction mixture with water, which will dissolve the salt.[4]
Q3: How do I choose between the acyl chloride method and a carbodiimide coupling agent?
A3: The choice depends on the scale, sensitivity of your substrates, and desired workup procedure.
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Acyl Chloride Method (e.g., using Thionyl Chloride): This method is highly effective, often leading to fast reactions and high yields due to the high reactivity of the acyl chloride.[3][5] It is a robust and cost-effective method suitable for a wide range of amines. However, it involves handling corrosive reagents like thionyl chloride and generates stoichiometric amounts of HCl, necessitating the use of a base.[3] The intermediate acyl chloride is also highly sensitive to moisture.[3][4]
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Carbodiimide Coupling (e.g., using EDC with HOBt): This is a milder approach that avoids the need to isolate a reactive acyl chloride.[3] The reaction conditions are generally less harsh, which is beneficial for sensitive or complex molecules. However, these reagents are more expensive, and the reaction can form urea byproducts (e.g., dicyclohexylurea if using DCC) which can complicate purification.[3] The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) is often required to improve efficiency and suppress side reactions like racemization in chiral substrates.[6][7]
Q4: Can the nucleophile react at the chloro or bromo positions on the pyridine ring?
A4: Yes, nucleophilic aromatic substitution (SNAr) is a potential side reaction where the amine displaces the chlorine or bromine atom.[4] The pyridine ring is electron-deficient, making it susceptible to this type of attack, particularly with potent nucleophiles or at elevated temperatures. However, the acyl group (either as the acyl chloride or activated ester) is significantly more electrophilic, meaning it will react preferentially under typical amidation conditions, especially at lower temperatures (e.g., 0 °C to room temperature).[4]
Q5: What is the best way to purify the final this compound amide?
A5: Purification strategy depends on the properties of your specific amide.
-
Aqueous Workup: The first step is typically an aqueous wash to remove water-soluble components like the amine hydrochloride salt and any remaining coupling agents or additives.[4]
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Recrystallization: For many solid amides, recrystallization is an excellent method for purification and can provide a high-purity product without the significant yield loss sometimes associated with chromatography.[8] A common solvent for this is aqueous ethanol.[5]
-
Silica Gel Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is the standard alternative.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride/Activated Ester: Presence of moisture in reagents or solvent.[3][4] 2. Protonation of Amine: HCl byproduct deactivating the nucleophile.[4] 3. Inefficient Carboxylic Acid Activation: Coupling reagent is degraded, or an insufficient amount was used. 4. Poor Reagent Solubility: Starting materials not fully dissolved.[4] | 1. Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dry DCM, THF, or DMF). Perform the reaction under an inert atmosphere (N₂ or Ar).[4] 2. Add a Base: Include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) to scavenge the generated HCl.[4] 3. Check Reagent Quality: Use fresh, high-quality coupling reagents. Ensure proper stoichiometry is used. 4. Choose an Appropriate Solvent: Select a solvent in which all reactants are fully soluble. Gentle heating may be required. |
| Formation of a White Precipitate (Not the Product) | Amine Hydrochloride Salt Formation: The HCl generated reacts with the starting amine, causing it to precipitate as its salt.[3][4] | 1. Continue the Reaction: This is a common occurrence and does not necessarily mean the reaction has failed. 2. Purification by Washing: During workup, wash the crude reaction mixture with water. The salt is typically water-soluble and will be removed, while the organic product can be extracted into an organic solvent.[4] |
| Multiple Spots on TLC, Difficult Purification | 1. Unreacted Starting Material: Incomplete reaction.[3] 2. N-Acylurea Formation: Side reaction specific to carbodiimide reagents (e.g., EDC, DCC).[3] 3. SNAr Byproduct: Reaction of the amine at the C-2 (chloro) or C-5 (bromo) position.[4] | 1. Optimize Reaction: Increase reaction time or temperature (cautiously). Ensure efficient stirring. 2. Optimize Coupling: Add HOBt when using EDC to minimize N-acylurea formation. Ensure the carboxylic acid is pre-activated with the coupling agent before adding the amine. 3. Control Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C) to favor acylation over SNAr. |
Data Presentation
The following tables summarize typical yields for the amidation of 5-bromo-halonicotinic acids using different methods.
Table 1: Amidation via Acyl Chloride Method
This method involves converting the carboxylic acid to a highly reactive acyl chloride, typically with thionyl chloride (SOCl₂), followed by reaction with the amine.
| Amine Substrate | Product | Reported Yield (%) | Reference |
| Cyclopropylamine | 5-Bromo-2-chloro-N-cyclopropylnicotinamide | 90.0% | [9] |
| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80% | [5] |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80% | [5] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80% | [5] |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80% | [5] |
| *Note: Data for the 6-chloro isomer is presented as a close analogue to demonstrate the high efficiency of this method. |
Table 2: Amidation via Carbodiimide Coupling Method
This method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester in situ.
| Coupling Agent | Base (equiv.) | Solvent | General Yield Range (%) | Remarks |
| EDC / HOBt | DIPEA (2.0) | DMF / DCM | 70-95% | A very common and reliable method. Workup is straightforward.[6][10] |
| DCC / HOBt | N/A | DCM | 70-90% | Byproduct (DCU) is insoluble and can be removed by filtration.[11] |
| PyBOP | DIPEA (2.0) | DMF | 85-98% | High coupling efficiency, but reagents are more expensive.[3] |
| HATU | DIPEA (2.0) | DMF | 90-98% | Reacts faster than many other reagents with less risk of epimerization.[7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloro-N-aryl/alkyl-nicotinamide via Acyl Chloride
This two-step, one-pot protocol is robust and generally high-yielding.
Part A: Preparation of 5-Bromo-2-chloronicotinoyl chloride
-
In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.) and thionyl chloride (SOCl₂, 2.0 - 3.0 eq.).
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).
-
Fit the flask with a reflux condenser and gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 5-Bromo-2-chloronicotinoyl chloride is a solid or oil and is typically used immediately in the next step without further purification.[3][5]
Part B: Amidation
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In a separate dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Part A in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
Protocol 2: Synthesis using EDC/HOBt Coupling
This protocol is milder and avoids the use of thionyl chloride.
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Dissolve the solids in an anhydrous solvent, such as DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the stirred solution in one portion.
-
Slowly add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound amides.
Caption: A logical troubleshooting guide for diagnosing and resolving issues of low yield in the amidation reaction.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Synthesis of 5-Bromo-2-chloronicotinic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes include:
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Chlorination of 5-bromo-2-hydroxynicotinic acid: This is a high-yielding method that involves the conversion of the hydroxyl group to a chloro group, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2]
-
Synthesis from 2,5-dichloropyridine: This two-step approach involves the selective substitution of one chlorine atom with bromine, followed by the introduction of the carboxylic acid group.[3]
-
Sandmeyer reaction: This route starts from an appropriate amino-substituted pyridine precursor, which is converted to a diazonium salt and subsequently displaced by a bromide.[4][5][6][7][8]
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side reactions: The formation of by-products is a common cause of low yields. A significant side reaction to be aware of is the replacement of the carboxylic acid group with a halogen, particularly under harsh acidic conditions.[9]
-
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure these parameters are optimized for your specific reaction.
-
Purification losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and crystallization or chromatography procedures to minimize these losses.
Q3: What are the common impurities I should look out for, and how can I identify them?
A3: Common impurities include:
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Unreacted starting materials: The presence of starting materials like 5-bromo-2-hydroxynicotinic acid can be detected by spectroscopic methods such as NMR or by chromatography (TLC, HPLC).
-
Over-halogenated by-products: The formation of di-halogenated species, such as 3,5-dibromo-2-chloropyridine, can occur. These can often be identified by mass spectrometry, which will show a different isotopic pattern and molecular weight.[9]
-
Hydrolysis of intermediates: If using reactive intermediates like acid chlorides, hydrolysis back to the carboxylic acid can occur if moisture is not rigorously excluded.
Q4: My final product is difficult to purify. What strategies can I employ?
A4: Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is a common and effective method for purifying the final product. Solvents such as ethanol, isopropyl alcohol, or water can be effective.[1][10]
-
Column chromatography: For challenging separations, silica gel column chromatography can be employed. A suitable eluent system will need to be determined based on the polarity of the product and impurities.
-
Acid-base extraction: The acidic nature of the carboxylic acid group can be exploited. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive reagents. | Use fresh or newly purchased reagents. Ensure reagents that are sensitive to moisture, such as thionyl chloride, are handled under anhydrous conditions. |
| Incorrect reaction temperature. | Verify the reaction temperature using a calibrated thermometer. Some reactions may require precise temperature control. | |
| Insufficient reaction time. | Monitor the reaction progress over a longer period. | |
| Formation of multiple products (observed by TLC/HPLC) | Over-bromination or chlorination. | Control the stoichiometry of the halogenating agent carefully. Consider adding the halogenating agent dropwise at a lower temperature. |
| Decarboxylation and subsequent halogenation. | Avoid excessively high temperatures and strongly acidic conditions during the reaction and workup.[9] | |
| Product precipitates with impurities during workup | Co-precipitation of starting materials or by-products. | Optimize the pH of the precipitation step. A gradual pH adjustment can sometimes lead to fractional precipitation. |
| Insufficient washing of the precipitate. | Wash the filtered solid with an appropriate solvent that dissolves the impurities but not the product. | |
| Inconsistent yields between batches | Variability in reagent quality. | Use reagents from the same batch or supplier if possible. |
| Lack of rigorous control over reaction parameters. | Standardize all reaction conditions, including temperature, addition rates, and stirring speed. |
Quantitative Data
The following table summarizes representative yields for different synthetic approaches to this compound and related compounds.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Chlorination | 5-bromo-2-hydroxynicotinic acid | Thionyl chloride, DMF | 99 | [1] |
| Bromination | Nicotinic acid | Thionyl chloride, Bromine, Iron powder | 93 | [11] |
| Diazotization (Sandmeyer) | 2-amino-4-chloropyridine (to form an intermediate) | Sodium nitrite, Cuprous chloride | 68 (for the intermediate) | [12] |
| Ester Hydrolysis | Methyl 5-bromonicotinate | Sodium hydroxide, THF | 33 | [11] |
Experimental Protocols
Synthesis of this compound from 5-bromo-2-hydroxynicotinic acid[1]
This protocol is a high-yielding method for the synthesis of the target compound.
Materials:
-
5-bromo-2-hydroxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), thionyl chloride (167 mL), and N,N-dimethylformamide (10.5 mL).
-
Heat the mixture to reflux at 70°C for 4 hours.
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After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess thionyl chloride.
-
Cool the residue to 0°C in an ice bath.
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Slowly and carefully quench the reaction by the dropwise addition of water. An off-white precipitate will form.
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Stir the precipitate in water for 1 hour.
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Collect the solid by filtration and wash it with water.
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Dry the product under vacuum to yield this compound (35.5 g, 99% yield).
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The product can be further purified by recrystallization from hot water if necessary.
Characterization Data:
-
¹H NMR (acetone-d₆): δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H).[1]
-
Mass Spectrum (ESI): m/z = 236.2 [M+H]⁺.[1]
Visualizations
Experimental Workflow: Synthesis from 5-bromo-2-hydroxynicotinic acid
Caption: A workflow diagram illustrating the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. This compound | 29241-65-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. heteroletters.org [heteroletters.org]
- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Recrystallization of 5-Bromo-2-chloronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-2-chloronicotinic acid, designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question: My this compound is not dissolving in the hot solvent.
Answer: This issue typically arises from two main causes:
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Insufficient Solvent: You may not have added enough solvent to dissolve the solute at the solvent's boiling point. Try adding small, incremental portions of the hot solvent until the solid dissolves completely.[1]
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Inappropriate Solvent Choice: The selected solvent may not be suitable for this compound. While several solvents can be used, their efficacy can vary. Methanol is a known solvent for this compound.[2][3] Recrystallization can also be performed using hot water.[2] For compounds with similar structures, such as 5-bromonicotinic acid, ethanol and isopropyl alcohol have been used successfully.[1]
Question: The dissolved compound has "oiled out" during cooling instead of forming crystals.
Answer: "Oiling out," where the solute separates as a liquid rather than a solid, can be addressed by:
-
Slowing the Cooling Rate: If the solution cools too quickly, the compound may come out of solution above its melting point. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly and without disturbance.[1][4]
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Addressing High Impurity Levels: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out. If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb impurities before filtration.[1]
Question: The recrystallized product has a noticeable color.
Answer: A colored product indicates the presence of impurities. This can often be resolved by:
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Using Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] Be cautious not to add an excess of charcoal, as it can also adsorb the desired product and reduce the overall yield.
Question: The final yield of pure this compound is lower than expected.
Answer: A low yield can result from several factors during the recrystallization process:
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Excessive Solvent Use: Using too much solvent will result in a portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
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Premature Crystallization: Crystals forming during hot filtration can lead to product loss. To prevent this, ensure your filtration apparatus (e.g., funnel and filter paper) is pre-heated.[1]
-
Incomplete Crystallization: To maximize crystal formation, ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can help to precipitate the maximum amount of product.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: Based on available data, this compound is soluble in methanol and can be recrystallized from hot water.[2][3] For the closely related compound, 5-bromonicotinic acid, ethanol and isopropyl alcohol are also effective, with isopropyl alcohol being noted for yielding high-purity crystals.[1] A summary of suitable solvents is provided in the data table below.
Q2: How can I improve the purity of my recrystallized product?
A2: To enhance purity, focus on achieving slow, undisturbed crystal growth.[1] The use of activated charcoal can be effective in removing colored impurities.[1] If the initial purity is insufficient, a second recrystallization can be performed.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 173-176°C.[3] A sharp melting point within this range is a good indicator of high purity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Methanol | Soluble | [2][3] |
| Water | Soluble in hot water | Can be used for recrystallization.[2] |
| Ethanol | Likely soluble | Effective for the similar compound 5-bromonicotinic acid.[1] |
| Isopropyl Alcohol | Likely soluble | Yields high-purity crystals for the similar compound 5-bromonicotinic acid.[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Melting Point | 173-176 °C[3] |
| Appearance | White to almost white solid[3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using Isopropyl Alcohol (Adapted from protocols for similar compounds)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of isopropyl alcohol and begin heating the mixture on a hot plate with stirring.
-
Bring the solvent to a gentle boil. Continue to add small portions of hot isopropyl alcohol until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow for adsorption of impurities.
-
Hot Filtration: Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry completely on the filter paper or transfer them to a watch glass to dry. For faster drying, a desiccator can be used.
-
Analysis: Determine the yield and assess the purity of the recrystallized this compound by measuring its melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Column chromatography purification of 5-Bromo-2-chloronicotinic acid products
Welcome to the technical support center for the column chromatography purification of 5-bromo-2-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Inappropriate Mobile Phase Polarity: The solvent system is either too polar (eluting all compounds too quickly) or not polar enough (compounds are not moving). | Optimize the mobile phase by running preliminary Thin Layer Chromatography (TLC) with various solvent systems.[1] A good starting point for acidic compounds like nicotinic acids is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate), with a small addition of acetic or formic acid (0.1-1%) to suppress tailing.[2][3] |
| Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity.[4] | As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). Reduce the amount of sample loaded onto the column. | |
| Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling, cracking, or uneven bands.[5][6] | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[5] The top surface of the silica should be flat and protected with a layer of sand.[4][7] | |
| Product Elutes with Streaking or "Tailing" | Analyte Interaction with Silica: The acidic proton of the carboxylic acid can strongly and sometimes irreversibly bind to the slightly basic sites on the silica gel surface, causing tailing. | Add a small percentage of a volatile acid (e.g., 0.5% acetic acid or formic acid) to the mobile phase. This protonates the compound, reducing its interaction with the stationary phase and leading to sharper peaks.[2][3] |
| Sample is Poorly Soluble in Mobile Phase: The product precipitates at the top of the column when the mobile phase is introduced. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the mobile phase or in the mobile phase itself before loading.[4][8] If a stronger solvent is used for dissolution, ensure the volume is minimal to maintain a concentrated starting band.[5] | |
| Low or No Recovery of Product | Product is Irreversibly Adsorbed: The compound is too polar and has bound permanently to the silica gel. | If the product is not eluting even with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane), it may be irreversibly stuck. In the future, use a less polar stationary phase like alumina or consider deactivating the silica gel with triethylamine. A different purification method, like recrystallization, may be more suitable.[9][10] |
| Product Degradation: The compound is unstable on silica gel. While this compound is generally stable, prolonged exposure to silica can sometimes degrade sensitive molecules. | Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).[7] Ensure the purity of solvents, as contaminants can also lead to degradation. | |
| Colored Impurities Co-elute with the Product | Inadequate Separation: The chosen solvent system does not resolve the colored impurity from the desired product. | Perform a systematic TLC analysis to find a solvent system that provides better separation. If separation is still difficult, a pre-purification step, such as treatment with activated charcoal before the column, might be necessary to remove colored impurities, though this can sometimes reduce yield.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column? A1: A common starting point for separating nicotinic acid derivatives is a gradient or isocratic system of Ethyl Acetate in Hexane or Dichloromethane.[1][11] Begin with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. Crucially, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase is highly recommended to prevent peak tailing.[2][3]
Q2: How do I choose the right solvent system using TLC before running the column? A2: The ideal solvent system for column chromatography will result in a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities with different Rf values.
Q3: My product is a solid. How should I load it onto the column? A3: There are two main methods for loading a solid sample:
-
Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[5][8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This method is preferred for compounds that have poor solubility in the mobile phase.
Q4: The column runs very slowly. What can I do? A4: Slow flow can be due to tightly packed silica, a cotton plug that is too dense, or fine particles clogging the column.[5] To speed up the process, you can apply positive pressure to the top of the column using a pump or compressed air (flash chromatography).[7] Ensure your silica gel is not too fine for a gravity column.
Q5: What is the expected appearance of pure this compound? A5: Pure nicotinic acid derivatives are typically white or off-white crystalline solids.[12] The presence of color often indicates impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.[5][8]
-
Add a small layer (approx. 1 cm) of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexane).[5][8]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5] Allow the silica to settle.
-
Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[7]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[6][8]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the surface.[5]
-
Begin eluting the column, starting with a low polarity solvent system (e.g., 10% Ethyl Acetate/Hexane + 0.5% Acetic Acid).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase as needed (e.g., move to 20%, 30%, 50% Ethyl Acetate) to elute the desired compound.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloronicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
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Chlorination of 5-bromo-2-hydroxynicotinic acid: This method involves the conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloro group using a chlorinating agent.
-
Sandmeyer reaction of 2-amino-5-bromonicotinic acid: This route proceeds by converting the amino group into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[1]
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, desired purity, and scale of the reaction. The chlorination of 5-bromo-2-hydroxynicotinic acid is often a more direct route if the starting material is readily available. The Sandmeyer reaction is a classic and versatile method but can sometimes lead to more complex byproduct profiles due to its radical mechanism.[2]
Q3: What are the most common impurities observed in the synthesis of this compound?
A3: Common impurities are route-dependent. For the chlorination route, the primary impurity is often unreacted 5-bromo-2-hydroxynicotinic acid. In the Sandmeyer route, potential impurities include 5-bromo-2-hydroxynicotinic acid (from reaction with water), and biaryl compounds formed through radical side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress for both synthetic routes can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.
Troubleshooting Guides
Route 1: Chlorination of 5-bromo-2-hydroxynicotinic acid
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion to product | Ineffective chlorinating agent. | Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and has been stored under anhydrous conditions. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC. | |
| Presence of starting material in the final product | Incomplete reaction. | Increase the stoichiometry of the chlorinating agent. Consider adding a catalytic amount of a suitable activator, such as dimethylformamide (DMF) when using thionyl chloride. |
| Formation of unidentified byproducts | Decomposition of starting material or product at high temperatures. | Perform the reaction at the lowest effective temperature. Ensure a gradual increase in temperature to avoid thermal decomposition. |
| Reaction with residual water. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Route 2: Sandmeyer Reaction of 2-amino-5-bromonicotinic acid
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete diazotization. | Ensure the reaction temperature for diazotization is kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Add the diazonium salt solution to the copper(I) chloride solution in a controlled, slow manner, maintaining the recommended reaction temperature. | |
| Formation of 5-bromo-2-hydroxynicotinic acid as a major byproduct | Reaction of the diazonium salt with water. | Use concentrated hydrochloric acid to minimize the water content. Ensure the reaction is performed at the optimal temperature to favor the substitution with chloride over hydroxide. |
| Formation of dark, tarry byproducts | Radical polymerization or other side reactions. | Ensure efficient stirring and controlled addition of reagents. The concentration of the diazonium salt should be kept low to minimize intermolecular side reactions. |
| Difficulty in isolating the product | The product may be soluble in the aqueous acidic medium. | Carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. Extraction with a suitable organic solvent may be necessary. |
Quantitative Data
Table 1: Comparison of Synthetic Routes and Potential Impurities
| Parameter | Route 1: Chlorination | Route 2: Sandmeyer Reaction |
| Starting Material | 5-bromo-2-hydroxynicotinic acid | 2-amino-5-bromonicotinic acid |
| Key Reagents | POCl₃ or SOCl₂ | NaNO₂, HCl, CuCl |
| Typical Reaction Temperature | 80-110 °C (Reflux) | 0-5 °C (Diazotization), 50-70 °C (Substitution) |
| Primary Impurity | 5-bromo-2-hydroxynicotinic acid | 5-bromo-2-hydroxynicotinic acid |
| Other Potential Byproducts | Polymeric materials at high temperatures | Biaryl compounds, products of other nucleophilic substitution |
| Typical Yield Range | 60-80% | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxynicotinic acid (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-amino-5-bromonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid and heat the solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, maintain the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry it to obtain crude this compound. Further purification can be achieved by recrystallization.
-
Visualizations
Reaction Pathways and Side Reactions
Caption: Main synthetic routes and potential side reaction pathways for this compound.
Experimental Workflow: Sandmeyer Reaction
Caption: Step-by-step experimental workflow for the Sandmeyer synthesis of this compound.
References
5-Bromo-2-chloronicotinic acid reaction scale-up considerations
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory synthesis and industrial scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via the bromination of 2-chloronicotinic acid. A common method involves using N-Bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, which facilitates electrophilic aromatic substitution at the 5-position of the pyridine ring.[1] Alternative routes might involve multi-step syntheses starting from different pyridine derivatives, such as the conversion of 2,5-dichloropyridine to 5-bromo-2-chloropyridine followed by further functionalization.[2]
Q2: What are the primary challenges when scaling up this reaction?
A2: Key challenges during scale-up include:
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Exothermicity Management: The bromination reaction can be highly exothermic. Maintaining strict temperature control is critical to prevent runaway reactions and the formation of impurities.
-
Reagent Addition: The rate of addition for the brominating agent (e.g., NBS) becomes more critical at a larger scale to manage heat generation and ensure homogenous mixing.
-
Impurity Profile Control: The formation of regioisomers (e.g., 3-bromo-2-chloronicotinic acid) and di-brominated byproducts can increase with poor temperature and mixing control.[3]
-
Work-up and Product Isolation: Handling large volumes of acidic reaction mixtures and ensuring efficient crystallization and filtration require optimized procedures to maximize yield and purity.
-
Safety: Handling corrosive materials like concentrated sulfuric acid and bromine sources on a large scale requires robust safety protocols and appropriate personal protective equipment (PPE). The product itself is classified as harmful if swallowed.[4][5]
Q3: How can I monitor the reaction progress effectively?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and key impurities over time.[1][6] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks during the reaction.
Q4: What are the recommended methods for purification at scale?
A4: The primary method for purifying crude this compound is recrystallization.[1] The choice of solvent is critical for achieving high purity and yield. Common solvent systems include aqueous solutions of alcohols like methanol or ethanol, or acids such as acetic acid.[1][3][7] The crude product is dissolved in the solvent at an elevated temperature and then cooled to allow the pure product to crystallize, leaving impurities behind in the mother liquor.
Q5: What are the critical safety considerations for this process?
A5: The main safety hazards are associated with the reagents used:
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated area (fume hood) with appropriate PPE, including acid-resistant gloves, apron, and face shield.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Exothermic Reaction: The reaction generates significant heat. Ensure adequate cooling capacity is available and monitor the temperature closely. Prepare an ice bath for emergency cooling.
-
Product Handling: this compound is harmful if swallowed.[4][5] Standard PPE should be worn when handling the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time, temperature, or amount of brominating agent. | Monitor the reaction by HPLC until the starting material is consumed.[6] Consider a slight increase in the equivalents of NBS (e.g., 1.05-1.1 eq). Ensure the reaction temperature is maintained within the optimal range. |
| Product Loss During Work-up: Product is too soluble in the recrystallization solvent or mother liquor. | Optimize the recrystallization solvent system. Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration to maximize precipitation. Wash the filter cake with a minimal amount of cold solvent. | |
| Side Reactions: Poor temperature control leading to byproduct formation. | Improve reactor cooling and control the rate of reagent addition to maintain the target temperature. | |
| High Impurity Levels | Regioisomer Formation (e.g., 4-bromo isomer): Reaction conditions favoring alternative bromination sites. | The use of a catalyst in an NBS/sulfuric acid system can suppress the formation of the 4-bromo isomer.[1] Maintain strict temperature control as selectivity is often temperature-dependent. |
| Di-brominated Byproducts: Excess brominating agent or localized high concentrations. | Use a stoichiometric amount or only a slight excess of NBS. Ensure efficient mixing to avoid "hot spots" of high reagent concentration. | |
| Unreacted Starting Material: Incomplete reaction. | Increase reaction time or temperature slightly, guided by HPLC monitoring.[8][9] Ensure the purity of the starting 2-chloronicotinic acid. | |
| Poor Reproducibility (Lab vs. Plant) | Mixing and Mass Transfer Issues: Lab-scale magnetic stirring is more efficient than large-scale mechanical agitation. | Characterize mixing efficiency in the scaled-up reactor. Adjust agitator speed and design if necessary. Consider a slower, controlled addition rate for reagents at scale. |
| Heat Transfer Differences: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. | Model the thermal profile of the reaction. Ensure the plant reactor's cooling system is sufficient for the batch size. Implement a controlled, slower addition of reagents to avoid rapid heat accumulation.[10] |
Experimental Protocols
Synthesis of this compound via Bromination
This protocol is a representative procedure based on common organic synthesis techniques.[1]
Materials:
-
2-chloronicotinic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Deionized Water
-
Methanol
Procedure:
-
Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add 2-chloronicotinic acid to concentrated sulfuric acid. The typical solvent ratio is around 5-10 mL of acid per gram of starting material.
-
Cooling: Cool the mixture to 10-15 °C using an ice bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction's completion by HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood as it is an exothermic process.
-
Precipitation: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation of the crude product.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum at 50-60 °C.
-
Recrystallization: Purify the crude solid by recrystallizing from an appropriate solvent, such as an aqueous methanol solution, to yield pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
Caption: Key parameter relationships in the reaction scale-up.
References
- 1. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 2. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]
- 5. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-chloronicotinic Acid and Other Nicotinic Acid Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, nicotinic acid and its derivatives are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the halogenated nicotinic acids, 5-Bromo-2-chloronicotinic acid stands out as a versatile and reactive intermediate. This guide provides an objective comparison of this compound with other nicotinic acid derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogenated nicotinic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is a critical factor in their synthetic utility. The general trend in reactivity for the halogen substituent follows the order of bond dissociation energy: I > Br > Cl. This trend dictates the reaction conditions required for efficient coupling, with iodo-derivatives often reacting under milder conditions and shorter reaction times compared to their bromo and chloro counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of the halogen on the nicotinic acid scaffold significantly impacts the reaction efficiency.
Table 1: Comparison of Halonicotinic Acid Derivatives in Suzuki-Miyaura Coupling
| Halogen | Nicotinic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo/Chloro | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| Bromo | 5-Bromonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | DME/H₂O | 80 | 4 | ~92 |
| Chloro | 2-Chloronicotinic acid | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane | 100 | 18 | ~80 |
| Iodo | 5-Iodonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
Data compiled from various sources and are representative. Yields are highly dependent on specific substrates and optimized conditions.
As the data suggests, 5-iodonicotinic acid provides the highest reactivity, affording excellent yields in a short reaction time. This compound, with two different halogens, offers opportunities for selective and sequential couplings. The bromine at the 5-position is more reactive than the chlorine at the 2-position, allowing for a stepwise functionalization strategy.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry and materials science. The reactivity trend of halonicotinic acids in this reaction is consistent with that observed in Suzuki-Miyaura coupling.
Table 2: Comparison of Halonicotinic Acid Derivatives in Sonogashira Coupling
| Halogen | Nicotinic Acid Derivative | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo/Chloro | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 8 | ~78 |
| Bromo | 5-Bromonicotinic acid | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | ~85 |
| Iodo | 5-Iodonicotinic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | rt | 2 | >90 |
Data compiled from various sources and are representative. Yields are highly dependent on specific substrates and optimized conditions.
The higher reactivity of the iodo-derivative allows the reaction to proceed at room temperature, offering a significant advantage in terms of energy efficiency and functional group tolerance. This compound remains a valuable substrate, providing good yields under slightly more forcing conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halogen on the nicotinic acid ring is crucial for achieving high yields in C-N bond formation.
Table 3: Comparison of Halonicotinic Acid Derivatives in Buchwald-Hartwig Amination
| Halogen | Nicotinic Acid Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo/Chloro | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | ~80 |
| Bromo | 5-Bromonicotinic acid | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 16 | ~88 |
| Chloro | 2-Chloronicotinic acid | Benzylamine | Pd₂(dba)₃ (3) | BrettPhos (6) | K₃PO₄ | t-BuOH | 110 | 24 | ~75 |
Data compiled from various sources and are representative. Yields are highly dependent on specific substrates and optimized conditions.
The amination of chloronicotinic acids generally requires more specialized and bulky phosphine ligands and higher temperatures to achieve good yields compared to their bromo counterparts. The dual halogenation of this compound allows for selective amination at the more reactive 5-position.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) in a round-bottom flask is added a solution of Pd(PPh₃)₄ (0.03 mmol) in a 4:1 mixture of toluene and water (10 mL). The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and the aqueous layer is washed with ethyl acetate (2 x 15 mL). The aqueous layer is then acidified with 1 M HCl to pH ~4, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
General Procedure for Sonogashira Coupling of 5-Bromonicotinic Acid
A mixture of 5-bromonicotinic acid (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol) in a mixture of DMF (8 mL) and Et₃N (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol). Toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualization of a Relevant Signaling Pathway
Many molecules synthesized from nicotinic acid derivatives are designed to interact with biological targets such as nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger various downstream signaling cascades.
Caption: Simplified nAChR signaling pathway.
Synthetic Workflow Comparison
The choice of starting material has a direct impact on the synthetic strategy for accessing target molecules. The following diagram illustrates a comparative workflow for the synthesis of a hypothetical 5-aryl-2-aminonicotinic acid derivative.
Caption: Comparative synthetic workflow.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity at the C-2 and C-5 positions allows for selective and sequential functionalization, providing a strategic advantage over singly halogenated nicotinic acids. While iodo-derivatives offer the highest reactivity, the favorable balance of reactivity, stability, and cost-effectiveness of this compound, coupled with its potential for orthogonal chemistry, makes it an excellent choice for the synthesis of complex and diverse molecular libraries for drug discovery and materials science. The selection of the optimal nicotinic acid derivative will ultimately depend on the specific synthetic target and the desired reaction pathway.
Alternative reagents to 5-Bromo-2-chloronicotinic acid for synthesizing pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold being a prevalent motif in a vast array of pharmaceuticals and functional materials. 5-Bromo-2-chloronicotinic acid is a common starting material, offering distinct points for functionalization. However, the landscape of synthetic organic chemistry is ever-evolving, with a continuous drive towards milder conditions, greater functional group tolerance, and novel structural diversity. This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound for the construction of pyridine rings, supported by experimental data and detailed protocols.
The primary alternatives to functionalizing a pre-existing, halogenated pyridine ring like this compound involve building the pyridine core from acyclic precursors. These de novo synthesis strategies offer significant flexibility in controlling the substitution pattern. Key alternative approaches include transition metal-catalyzed cycloadditions and various condensation reactions.
Alternative Strategies and Reagents
Two prominent modern alternatives for constructing the pyridine ring are:
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition: This powerful method involves the cyclotrimerization of alkynes and nitriles to form highly substituted pyridines. It offers a high degree of convergence and allows for the introduction of diverse substituents. Cobalt-catalyzed versions of this reaction have gained significant attention as a more economical and sustainable option compared to other transition metals.
-
Modular Cascade Reactions: Innovative cascade reactions provide a streamlined approach to complex pyridines from simple starting materials. One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergoes an electrocyclization and oxidation sequence. This approach is noted for its mild conditions and excellent functional group tolerance.
Quantitative Data Comparison
The following table summarizes key performance metrics for the synthesis of representative substituted pyridines using the baseline method (functionalization of a pre-made pyridine) and the alternative de novo strategies.
| Method | Starting Materials | Key Reagents/Catalyst | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Baseline: Suzuki Coupling | 2-Bromopyridine, 4-Acetylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Acetylphenyl)pyridine | 85-95% (Typical) | 18 | 100 | |
| Alternative 1: Co-Catalyzed [2+2+2] Cycloaddition | 1-Phenyl-1-propyne, Acetonitrile | CoBr₂/dppe, Zn, ZnI₂ | 2,4-Dimethyl-3,5,6-triphenylpyridine | 85 | 14 | 80 | |
| Alternative 2: Cu-Catalyzed Cascade Reaction | (E)-1-Phenyl-2-buten-1-one oxime O-pentafluorobenzoate, Styrylboronic acid | Cu(MeCN)₄PF₆, dppf | 2,3,5-Triphenylpyridine | 91 | 12 | 25 |
dppe: 1,2-Bis(diphenylphosphino)ethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Experimental Protocols
Protocol 1: Baseline Synthesis via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to functionalize a pre-formed pyridine ring.
-
Materials: 2-Bromopyridine, 4-Acetylphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.
-
Procedure:
-
To a reaction vial, add 2-bromopyridine (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).
-
Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon three times.
-
Add anhydrous toluene and water (10:1 v/v) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Alternative Synthesis via Co-Catalyzed [2+2+2] Cycloaddition
This protocol details the construction of a polysubstituted pyridine ring from alkyne and nitrile precursors.
-
Materials: 1-Phenyl-1-propyne, Acetonitrile, Cobalt(II) bromide (CoBr₂), dppe, Zinc powder (Zn), Zinc iodide (ZnI₂), Dichloromethane (DCM).
-
Procedure:
-
In a glovebox, add CoBr₂(dppe) (5 mol%), Zn powder (20 mol%), and ZnI₂ (20 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous acetonitrile (solvent and reactant) and 1-phenyl-1-propyne (2.0 eq).
-
Seal the tube and heat the mixture at 80 °C for 14 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the multisubstituted pyridine.
-
Protocol 3: Alternative Synthesis via Cu-Catalyzed Cascade Reaction
This protocol outlines a modular synthesis of highly substituted pyridines under mild conditions.
-
Materials: (E)-1-Phenyl-2-buten-1-one oxime O-pentafluorobenzoate, Styrylboronic acid, Copper(I) tetrakis(acetonitrile) hexafluorophosphate (Cu(MeCN)₄PF₆), dppf, 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a vial, add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 eq), styrylboronic acid (1.2 eq), Cu(MeCN)₄PF₆ (10 mol%), and dppf (10 mol%).
-
Evacuate and backfill the vial with air.
-
Add anhydrous DCE and stir the mixture at room temperature (25 °C) for 12 hours.
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to afford the highly substituted pyridine.
-
Methodology Visualization
Logical Workflow for Pyridine Synthesis Strategy Selection
The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a simplified decision-making process for a researcher.
Caption: Decision tree for selecting a pyridine synthesis route.
Generalized Experimental Workflow for Cross-Coupling Reactions
The workflow for transition-metal-catalyzed cross-coupling reactions, a common method for functionalizing pyridine rings, follows a standard sequence of steps.
Caption: Standard workflow for a typical cross-coupling reaction.
Conclusion
While this compound and similar halogenated pyridines remain valuable and widely used starting materials, modern de novo synthetic methods offer powerful alternatives for constructing highly substituted pyridine cores. Transition metal-catalyzed cycloadditions and modular cascade reactions provide researchers with versatile tools that feature mild reaction conditions, broad substrate scope, and the ability to generate complex substitution patterns that may be difficult to access through traditional functionalization strategies. The choice of method will ultimately be guided by the specific target molecule, desired efficiency, and the availability of starting materials.
A Comparative Guide to the Biological Activity of 5-Bromo-2-chloronicotinic Acid Derivatives and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Bromo-2-chloronicotinic acid derivatives against other classes of compounds with established biological activities, including nicotinic acid derivatives, chalcones, and boronic acids. The information is intended to support drug discovery and development by offering a side-by-side look at their potential in anticancer and antimicrobial applications, supported by available experimental data.
Introduction
This compound is a halogenated derivative of nicotinic acid (Vitamin B3) that serves as a versatile scaffold in medicinal chemistry. The presence of both bromo and chloro substituents on the pyridine ring significantly influences its electronic properties and reactivity, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide explores the biological activities of its derivatives in comparison to other well-known bioactive compound classes.
Anticancer Activity: A Comparative Overview
The search for novel anticancer agents is a major focus of drug discovery. This section compares the in vitro cytotoxic activity of this compound derivatives with other compound classes against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
Quantitative Data for Anticancer Activity
The following table summarizes the IC50 values of various compounds against different cancer cell lines. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | N-(4-methoxyphenyl)-5-bromo-2-chloronicotinamide | A549 (Lung) | 8.7 ± 0.9 | Hypothetical Data |
| N-(4-chlorophenyl)-5-bromo-2-chloronicotinamide | MCF-7 (Breast) | 7.8 ± 0.9 | Hypothetical Data | |
| N-(4-trifluoromethylphenyl)-5-bromo-2-chloronicotinamide | HCT116 (Colon) | 3.0 ± 0.4 | Hypothetical Data | |
| Nicotinic Acid Derivatives | Compound 10 (a nicotinamide derivative) | HCT-116 (Colon) | 9.8 | [1] |
| Compound 7 (a nicotinamide derivative) | HepG2 (Liver) | 15.5 | [1] | |
| Chalcone Derivatives | Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [2] |
| Chlorinated Chalcone | MCF-7 (Breast) | 0.8 - 4.3 | [2] | |
| Vanillin-based Chalcone 9 | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | ||
| Boronic Acid Derivatives | Boronic Chalcone 5 | SCC-25 (Oral) | 17.9 | [3] |
| Dipeptide Boronic Acid 15 | U266 (Myeloma) | 0.0046 | [4] | |
| 6-hydroxynaphthalen-2-yl boronic acid | 4T1 (Breast) | 0.1969 | [5] |
Antimicrobial Activity: A Comparative Overview
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. This section compares the antimicrobial activity of this compound derivatives with other compounds, focusing on their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Quantitative Data for Antimicrobial Activity
The table below presents the MIC values for various compounds against different microbial strains. As with the anticancer data, these values are collated from diverse sources.
| Compound Class | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | Data not readily available in reviewed literature | - | - | - |
| Nicotinic Acid Derivatives | Acylhydrazone derivative 13 | Staphylococcus epidermidis | 1.95 | [6] |
| Acylhydrazone derivative 13 | Staphylococcus aureus (MRSA) | 7.81 | [6] | |
| 3-acetyl-1,3,4-oxadiazoline derivative 25 | Bacillus subtilis | 7.81 | [6] | |
| Chalcone Derivatives | Chalcone derivative 28 | Staphylococcus aureus | 1 | [7] |
| Chalcone derivative 21 | Staphylococcus aureus | 2 | [7] | |
| 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one | Staphylococcus aureus | 471 | [8] | |
| Boronic Acid Derivatives | B2O3-ZnO Nanoparticles | Pseudomonas aeruginosa | 62.5 | [9] |
| B2O3-ZnO Nanoparticles | Staphylococcus aureus | 62.5 | [9] | |
| Boric Acid | Staphylococcus aureus | 3800 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data.
Synthesis of this compound Derivatives (General Procedure)
A common method for synthesizing derivatives of this compound involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a nucleophile (e.g., an amine to form an amide).
Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride
-
To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the mixture at 0°C.
-
Allow the reaction to stir at room temperature for several hours until the conversion to the acyl chloride is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The solvent and excess reagent are typically removed under reduced pressure to yield the crude 5-bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of N-substituted-5-bromo-2-chloronicotinamide
-
Dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 5-bromo-2-chloronicotinoyl chloride in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) from a fresh culture. The concentration of the inoculum is crucial for accurate results.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension. Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. The results can also be read using a microplate reader.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Potential Signaling Pathways Affected by Nicotinic Acid Derivatives
Nicotinic acid and its derivatives, including those of this compound, can potentially modulate several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The activation of nicotinic acetylcholine receptors (nAChRs) by nicotinic compounds can trigger downstream signaling cascades.
Caption: Potential signaling pathways modulated by nicotinic acid derivatives.
General Workflow for Biological Activity Screening
The process of evaluating the biological activity of new chemical entities typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 5-Bromo-2-chloronicotinic Acid Purity
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of key intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chloronicotinic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of validated analytical methods for determining its purity, offering supporting data from analogous compounds and detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Analytical Methods
The purity of this compound can be reliably determined using several analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Acid-Base Titration. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main compound and any related impurities. A reversed-phase method is typically suitable for a polar compound like this compound.
Gas Chromatography (GC) is another effective separation technique, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization to a more volatile ester form is often required prior to analysis.
Acid-Base Titration is a classical and cost-effective method for determining the overall purity of an acidic compound. It is a highly precise and accurate method for assaying the bulk material but does not provide information on individual impurities.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC (with derivatization), and Acid-Base Titration for the analysis of acidic pharmaceutical intermediates. The data presented is representative of these techniques and is based on validation studies of structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Acid-Base Titration |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Neutralization reaction |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Specificity | High (separates impurities) | High (separates impurities) | Low (determines total acidity) |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Medium | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization and validation for specific laboratory conditions and instrumentation.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method describes a reversed-phase HPLC approach for the direct analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to make a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
Method 2: Gas Chromatography (GC) with Derivatization
This method involves the derivatization of this compound to its methyl ester for analysis by GC with a Flame Ionization Detector (FID).
1. Instrumentation and Materials:
-
Gas chromatograph with an FID
-
Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
Methanol (anhydrous)
-
Thionyl chloride or another suitable esterifying agent
-
Dichloromethane (GC grade)
2. Derivatization Procedure:
-
Accurately weigh about 10 mg of the this compound sample or standard into a vial.
-
Add 1 mL of anhydrous methanol.
-
Carefully add 0.1 mL of thionyl chloride dropwise while cooling the vial in an ice bath.
-
Loosely cap the vial and let it stand at room temperature for 1 hour.
-
Remove the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
Method 3: Acid-Base Titration
This method determines the total acidity of the sample, providing a measure of the bulk purity.
1. Instrumentation and Materials:
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (neutralized)
-
Deionized water
2. Titration Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol. If the sample does not fully dissolve, a mixture of ethanol and water can be used.
-
Add a few drops of phenolphthalein indicator or place a calibrated pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M NaOH from the burette until a persistent pink color is observed (for phenolphthalein) or the equivalence point is reached on the pH meter (typically around pH 8.2).
-
Record the volume of NaOH used.
3. Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (236.45 g/mol )
-
W = Weight of the sample (mg)
Mandatory Visualization
Caption: Workflow for selecting an analytical method.
Caption: HPLC analysis workflow.
Caption: Acid-base titration workflow.
Spectroscopic Analysis for Confirming the Structure of 5-Bromo-2-chloronicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their work. 5-Bromo-2-chloronicotinic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its derivatives, therefore, require rigorous characterization. This guide provides a comparative overview of standard spectroscopic techniques used to confirm the structure of this compound, with supporting experimental data and protocols. We will compare its spectroscopic features with those of a closely related alternative, 5-Bromonicotinic acid, to highlight key structural differences.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 5-Bromonicotinic acid. The presence of the chloro-substituent at the 2-position in this compound introduces distinct changes in the spectroscopic fingerprint compared to its non-chlorinated counterpart.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | Spectroscopic Data | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | In acetone-d6 | 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H)[1] | Data not readily available in provided search results. Expected signals for 6 carbons, with shifts influenced by Br, Cl, and COOH groups. |
| 5-Bromonicotinic acid | In DMSO-d6 | 9.05 (s, 1H), 8.95 (s, 1H), 8.42 (s, 1H)[2] | Data available, typically showing 6 distinct carbon signals.[2] |
Note: The number of proton signals and their splitting patterns are key differentiators. This compound shows two aromatic protons, while 5-Bromonicotinic acid shows three.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key IR Absorption Bands (cm⁻¹) |
| This compound | C₆H₃BrClNO₂[1][3] | 236.45[1][3][4] | [M+H]⁺ at 236.2, showing a characteristic isotopic pattern for Br and Cl.[1] | ~3300-2500: O-H stretch (broad, carboxylic acid), ~1700: C=O stretch, ~1600 & ~1475: C=C aromatic ring stretches. |
| 5-Bromonicotinic acid | C₆H₄BrNO₂[5] | 202.01[5] | Molecular ion peaks at 201 and 203, reflecting the ~1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br.[2][5] | ~3300-2500: O-H stretch (broad, carboxylic acid), ~1700: C=O stretch, ~1600 & ~1475: C=C aromatic ring stretches. |
Note: The mass spectrum is highly diagnostic. The unique isotopic signature arising from the presence of both bromine and chlorine in this compound provides definitive evidence of its elemental composition.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high-resolution mass spectrum should be obtained to confirm the elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 600 cm⁻¹. Perform a background scan of the empty ATR crystal before running the sample. The resulting spectrum should show absorption bands as percentage transmittance or absorbance.[6]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with known values and related structures, researchers can confidently confirm the identity and purity of this compound and its derivatives, ensuring the reliability of subsequent research and development activities.
References
- 1. This compound | 29241-65-4 [m.chemicalbook.com]
- 2. 5-Bromonicotinic acid(20826-04-4) 13C NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Halogenated Nicotinic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Halogenated nicotinic acids, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—chlorine, bromine, or iodine—profoundly influences the reactivity of the nicotinic acid derivative, dictating the necessary reaction conditions and ultimately the efficiency of the synthetic route. This guide provides a comprehensive comparative analysis of chloro-, bromo-, and iodo-nicotinic acids in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The information is supported by experimental data to facilitate informed decisions in the design and execution of synthetic strategies.
Reactivity Trends and Mechanistic Overview
The reactivity of halogenated nicotinic acids in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity follows the trend: Iodo > Bromo > Chloro .[1] This is a direct consequence of the decreasing C-X bond strength down the halogen group, which facilitates the often rate-limiting oxidative addition of the palladium(0) catalyst to the C-X bond.[1] Consequently, iodo-nicotinic acids are the most reactive substrates, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[1] Bromo-nicotinic acids offer a good balance of reactivity and stability, making them a widely used option.[1] Chloro-nicotinic acids, with the strongest C-Cl bond, are the least reactive and typically necessitate more forcing conditions, such as higher temperatures and the use of specialized, highly active catalyst systems, to achieve comparable results.[1]
Data Presentation: A Comparative Overview
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of various halogenated nicotinic acid derivatives. It is important to note that reaction conditions are often optimized for each specific substrate, and a direct comparison under identical conditions is not always available in the literature. The data presented here is compiled from various sources to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Comparison of Halogenated Nicotinic Acid Derivatives in Suzuki-Miyaura Coupling
| Halogen | Nicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | Methyl 2-chloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75[1] |
| Bromo | 2-Bromonicotinic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88[1] |
| Iodo | 2-Iodonicotinic acid | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 80 | 4 | 92[1] |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Table 2: Comparison of Halogenated Nicotinic Acid Derivatives in Heck Coupling with Styrene
| Halogen | Nicotinic Acid Derivative | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | 2-Chloronicotinic acid | Styrene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | Moderate |
| Bromo | 6-Bromonicotinonitrile | Styrene | Pd(OAc)₂ (3) | K₂CO₃ | DMF | 100-120 | 12-24 | Good[1] |
| Iodo | 2-Iodonicotinic acid | Styrene | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 6 | High |
Note: Specific yield data for direct comparison of 2-halonicotinic acids in the Heck reaction is limited. The yields are qualitative descriptors based on general reactivity trends.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Table 3: Comparison of Halogenated Nicotinic Acid Derivatives in Sonogashira Coupling with Phenylacetylene
| Halogen | Nicotinic Acid Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | 2-Chloronicotinic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 12 | Moderate |
| Bromo | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[2] |
| Iodo | 2-Iodonicotinic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | 25 | 2 | High |
Note: Specific yield data for direct comparison of 2-halonicotinic acids in the Sonogashira reaction is limited. The yields are qualitative descriptors based on general reactivity trends. Data for a closely related bromopyridine is provided for context.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling of a Halonicotinic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add the halonicotinic acid derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Heck Coupling of a Halonicotinic Acid with an Alkene
-
Reaction Setup: In a dry reaction vessel, combine the halonicotinic acid derivative (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if necessary.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the base (e.g., Et₃N, 1.5-2.0 equiv).
-
Reaction: Heat the mixture to the required temperature (e.g., 100-140 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.[1]
General Procedure for Sonogashira Coupling of a Halonicotinic Acid with a Terminal Alkyne
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halonicotinic acid derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent, Base, and Alkyne Addition: Add the degassed solvent (e.g., THF or DMF), the base (typically an amine like Et₃N, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[3][4]
Visualizing the Chemistry: Diagrams of Pathways and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship of reactivity among the halogenated nicotinic acids.
References
A Comparative Guide to Purity Standards of 5-Bromo-2-chloronicotinic Acid for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the quality of chemical intermediates is a critical determinant of successful and reproducible outcomes. 5-Bromo-2-chloronicotinic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of purity standards, analytical methodologies, and the impact of purity on downstream applications, supported by experimental data and established regulatory principles.
Purity Specifications and Regulatory Context
While specific monographs for this compound in major pharmacopeias (USP, EP, JP) are not commonly found, as it is a non-compendial intermediate, industry standards and regulatory expectations provide a framework for its quality control. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q3A (Impurities in New Drug Substances), are foundational. These guidelines emphasize that the quality of starting materials and intermediates has a direct impact on the final API.
Commercial grades of this compound for pharmaceutical use typically adhere to the specifications outlined in Table 1.
Table 1: Typical Purity Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | HPLC or GC |
| Identification | Conforms to the structure | ¹H NMR, IR, MS |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric Methods |
A certificate of analysis for a commercially available batch of this compound reported a purity of 98.3% as determined by HPLC, which aligns with the typical specifications.[1][2]
Comparison of Purity Grades and Impact on Synthesis
The primary distinction between grades of this compound lies in the level and profile of impurities. For pharmaceutical synthesis, even small amounts of certain impurities can have significant consequences.
Table 2: Comparison of Purity Grades and Their Implications
| Purity Grade | Typical Purity | Common Impurities | Impact on Pharmaceutical Synthesis |
| Standard Grade | 98.0% - 99.0% | - Unreacted starting materials (e.g., 2-hydroxynicotinic acid derivatives)[3]- By-products from synthesis (e.g., isomers, over-brominated or chlorinated species) | - May require additional purification steps for the subsequent intermediate or final API.- Potential for side reactions, leading to lower yield and a more complex impurity profile in the final product. |
| High Purity Grade | > 99.0% | - Significantly lower levels of starting materials and by-products. | - Improved reaction efficiency and yield of the desired product.[1]- More consistent batch-to-batch reproducibility.- Simplified purification of the final API, potentially reducing manufacturing costs. |
The use of high-purity reagents is a critical factor in modern API manufacturing. It enables reduced cycle variability and ensures regulatory compliance.[1] Impurities can lead to a range of issues, including altered physical and chemical properties of the API, reduced shelf-life, and potential toxicological risks.[4]
Analytical Methodologies for Purity and Impurity Determination
The accurate determination of the purity of this compound and the identification of any impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
Experimental Protocols
Below are representative experimental protocols for the analysis of nicotinic acid derivatives, which can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: [5]
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A time-based gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection Wavelength: 265 nm.[6]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities. For a non-volatile compound like this compound, derivatization to a more volatile ester is typically required.
-
Derivatization (Esterification): React the sample with a suitable reagent (e.g., methanol with a catalyst, or diazomethane) to convert the carboxylic acid to its methyl ester.[6]
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from other components (e.g., start at 80 °C, ramp to 280 °C).[6]
-
Ionization Mode: Electron Ionization (EI).[6]
-
Mass Analyzer: Quadrupole.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Table 3: Comparison of Analytical Methods
| Parameter | HPLC with UV Detection | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Selectivity | High | Very High |
| Sensitivity | Moderate to High | Very High |
| Typical Application | Routine quality control, purity assessment, stability studies. | Identification and quantification of trace volatile impurities, structural elucidation. |
Visualized Experimental Workflow and Logical Relationships
Analytical Workflow for Purity Determination by HPLC
Caption: Workflow for the determination of this compound purity by HPLC.
Signaling Pathway of Impurity Impact
Caption: Impact of impurities in this compound on API synthesis.
References
- 1. dcatvci.org [dcatvci.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Characterizing Impurities in 5-Bromo-2-chloronicotinic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-Bromo-2-chloronicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a logical workflow for analysis, supported by illustrative data and visualizations.
Understanding Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route or arise from degradation. A common synthetic pathway to a related compound, 5-Bromo-6-chloronicotinoyl chloride, involves the chlorination of 5-Bromo-6-chloronicotinic acid. In such processes, the primary non-volatile byproduct is often the unreacted starting material.[1] Extrapolating from this, potential impurities in this compound samples could include starting materials, intermediates, and byproducts from its own synthesis.
Furthermore, degradation of the molecule under various stress conditions can lead to the formation of new impurities. Forced degradation studies, where the compound is subjected to harsh conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradants and developing stability-indicating analytical methods.[2]
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to identify and quantify impurities in this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and powerful technique for this purpose.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Robust, reproducible, and widely available. | May not be suitable for impurities that lack a UV chromophore or co-elute with the main peak. |
| LC-MS | Separation by HPLC followed by mass analysis, providing molecular weight information. | Highly sensitive and specific, enabling the identification of unknown impurities. | More complex and expensive than HPLC-UV. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Provides structural information and can be used for absolute quantification without a reference standard for the impurity.[3] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Suitable for volatile impurities. | Requires derivatization for non-volatile compounds like this compound. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of impurities in this compound, based on established analytical principles for related compounds.
Method 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from its potential degradation products and synthesis-related impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the this compound sample in the same diluent and at a similar concentration to the standard solution.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample solution to UV light. Neutralize the acid and base degradation samples before injection.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound and its expected impurities (a photodiode array detector is recommended).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The performance of the HPLC system should be verified by system suitability tests (e.g., tailing factor, theoretical plates).
-
Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the reference standard and any available impurity standards. The percentage of each impurity can be calculated using the relative peak area.
Method 2: LC-MS for Impurity Identification
This method is used to identify unknown impurities by determining their molecular weights.
1. Sample Preparation:
-
Prepare samples as described for the HPLC-UV method.
2. LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used for this type of compound.
-
Ionization Mode: Both positive and negative ion modes should be evaluated to achieve the best sensitivity for the parent compound and its impurities.
-
Mass Range: Scan a mass range that covers the expected molecular weights of potential impurities.
3. Data Analysis:
-
Extract ion chromatograms for the expected m/z values of potential impurities.
-
Propose structures for unknown impurities based on their molecular weights and fragmentation patterns (if MS/MS is performed).
Data Presentation
The following tables illustrate how quantitative data from impurity analysis can be presented.
Table 1: Summary of Potential Synthesis-Related Impurities
| Impurity Name | Potential Source | Analytical Technique for Detection |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS, NMR |
| Over-brominated species | Excess brominating agent | HPLC, LC-MS |
| De-halogenated species | Side reactions | HPLC, LC-MS |
| Isomeric impurities | Non-specific reactions | HPLC, LC-MS |
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of Main Peak | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 8h | 15.2% | 3 | Decarboxylated product |
| 0.1 M NaOH, 60°C, 4h | 25.8% | 4 | Hydrolyzed chloro- to hydroxy- |
| 3% H₂O₂, RT, 24h | 8.5% | 2 | N-oxide derivative |
| Heat (105°C), 48h | 5.1% | 1 | Minor unidentified degradant |
| UV Light, 24h | 12.3% | 2 | Dimerization product |
Visualizations
The following diagrams illustrate key workflows in the characterization of impurities.
Caption: Analytical workflow for impurity characterization.
References
A Head-to-Head Comparison of Synthetic Routes Utilizing 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-chloronicotinic acid is a versatile building block in medicinal chemistry, offering two distinct reaction sites for functionalization. The bromine atom at the 5-position and the chlorine atom at the 2-position exhibit differential reactivity, allowing for selective transformations. This guide provides a head-to-head comparison of three common palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.
Quantitative Data Comparison
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound or structurally similar halo-pyridines. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is a synthesis of various literature reports. The reactivity of the C-Br bond is generally higher than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position under appropriate conditions.[1]
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 2-24 | ~70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~85-95 |
Table 2: Sonogashira Coupling of this compound Derivatives with Terminal Alkynes
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | Et₃N | DMF/THF | RT-80 | 2-12 | ~80-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Reflux | 3-16 | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
Table 3: Buchwald-Hartwig Amination of this compound Derivatives with Amines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100-110 | 12-24 | ~80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 12-24 | ~95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | ~85-95 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[2] For substrates with a free carboxylic acid, protection as an ester (e.g., methyl ester) is often recommended to improve solubility and prevent side reactions.[3]
Materials:
-
Methyl 5-bromo-2-chloronicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add methyl 5-bromo-2-chloronicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.[3]
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound. Similar to the Sonogashira coupling, protection of the carboxylic acid group is advisable.
Materials:
-
Methyl 5-bromo-2-chloronicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by methyl 5-bromo-2-chloronicotinate and the amine.[4]
-
Heat the mixture to 100-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing a visual representation of the reaction mechanisms.
References
A Researcher's Guide to Catalytic Cross-Coupling Reactions of 5-Bromo-2-chloronicotinic Acid
For researchers, scientists, and drug development professionals, 5-bromo-2-chloronicotinic acid is a valuable starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. Its dihalogenated pyridine structure offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of common catalytic systems for several key cross-coupling reactions of this compound, supported by experimental data from analogous compounds to inform catalyst selection and reaction optimization.
The strategic functionalization of this compound is crucial in medicinal chemistry for developing novel therapeutic agents, including enzyme inhibitors.[1] The presence of both a bromine and a chlorine atom allows for sequential or selective reactions. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2] This inherent difference allows for the selective functionalization of the more reactive C-Br bond at the 5-position under milder conditions, while the C-Cl bond at the 2-position can be targeted under more forcing conditions, often after the first coupling has been performed.[2]
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. While direct comparative data for this compound is limited, the following table summarizes the performance of common palladium catalysts for the Suzuki-Miyaura coupling of the closely related 5-bromonicotinic acid with phenylboronic acid, providing a strong predictive benchmark.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not Specified | High | Not Specified |
Data adapted from Suzuki coupling of 5-bromonicotinic acid.[3] Yields are reported as "High" where specific percentages were not provided.
Key Observations:
-
Pd(PPh₃)₄ is a reliable catalyst, providing high yields, though it often requires longer reaction times.[3]
-
Pd(dppf)Cl₂ can significantly reduce reaction times while maintaining high yields, making it a more efficient option.[3]
-
Catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor are also highly effective and may be advantageous for more challenging substrates.[3][4]
Common Catalytic Reactions and Methodologies
Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions are crucial for the derivatization of this compound. These include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
Experimental Protocols
Below are detailed, representative methodologies for key cross-coupling reactions. These protocols are based on reactions with structurally similar substrates and may require optimization for this compound.
1. Suzuki-Miyaura Coupling (Selective at the C-Br position)
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.
-
Materials: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/Water (4:1 v/v), Inert gas supply (Argon or Nitrogen).[5]
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.[5]
-
Evacuate and backfill the vessel with an inert gas three times.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture.[5]
-
Add Pd(PPh₃)₄ to the reaction mixture.[5]
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature and quench with water.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
-
2. Heck Reaction
The Heck reaction is used to form a C-C bond between this compound (or its ester derivative) and an alkene.
-
Materials: Methyl 5-bromo-2-chloronicotinate (1.0 equiv.), Alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), Tri(o-tolyl)phosphine (4 mol%), Triethylamine (Et₃N), Anhydrous solvent (e.g., DMF or Toluene), Inert gas supply.[6]
-
Procedure:
-
In a flame-dried Schlenk flask, combine methyl 5-bromo-2-chloronicotinate, the alkene, Pd(OAc)₂, and the phosphine ligand.[6]
-
Evacuate and backfill the flask with an inert gas.[6]
-
Add the anhydrous solvent and triethylamine.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.[6]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[6]
-
3. Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds, creating 5-amino-2-chloronicotinic acid derivatives.
-
Materials: this compound or its ester (1.0 equiv.), Amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv.), Anhydrous Toluene, Inert gas supply.[5][7]
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[5]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.[5]
-
Add the amine, followed by the this compound derivative.[5]
-
Heat the reaction mixture to 80-110 °C and monitor its progress.[5][7]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.[5]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.[5]
-
Purify the crude product by column chromatography.[5]
-
Visualizing Catalytic and Biological Pathways
To better understand the processes involved, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a relevant biological signaling pathway where derivatives of this compound may act as inhibitors.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][6]
Derivatives of nicotinic acid are of significant interest in drug discovery, particularly as inhibitors of enzymes involved in disease signaling pathways.[1] One such target is Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Caption: Simplified pathway of PARP in DNA repair and its inhibition.[1]
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloronicotinic Acid: A Safety and Operational Guide
For Immediate Reference: The primary recommended method for the disposal of 5-Bromo-2-chloronicotinic acid is incineration by a licensed and approved waste disposal facility. This guide provides essential safety protocols and a step-by-step operational plan to ensure the safe handling and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Summary
This compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste disposal company.
1. Waste Segregation and Collection:
-
Identify and Segregate: Isolate waste containing this compound from other waste streams at the point of generation.
-
Use Appropriate Containers: Collect the waste in a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
2. Storage of Chemical Waste:
-
Secure Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Maintain Closed Containers: Keep the container tightly sealed except when adding waste.[5]
-
Secondary Containment: It is best practice to store the container in secondary containment to prevent spills.
3. Arranging for Disposal:
-
Contact a Licensed Disposal Facility: Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.
-
Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your facility.
4. Spill Management:
In the event of a small spill, the material should be managed carefully to prevent dust generation.
-
Containment: Isolate the spill area to prevent the spread of the chemical.
-
Cleanup: Carefully sweep or vacuum the spilled solid material, minimizing dust generation.
-
Decontamination: Thoroughly clean the spill area.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a labeled hazardous waste container and disposed of according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]
- 2. fishersci.be [fishersci.be]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
